4-Methoxyisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGFLHYYILUCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396379 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-54-5 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyisoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline alkaloid family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities.[1][2] The methoxy substitution at the 4-position influences the molecule's electronic properties and biological activity, making it a valuable scaffold and building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers and professionals in drug development.
Chemical Structure
The chemical structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core. A methoxy group (-OCH₃) is substituted at the C4 position of the isoquinoline ring.
Structure:
IUPAC Name: this compound Canonical SMILES: COC1=CN=CC2=CC=CC=C21 InChI: 1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 InChIKey: YZGFLHYYILUCCS-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK-- |
| Molecular Weight | 159.18 g/mol | [1][3] |
| Appearance | White to Yellow Solid | --INVALID-LINK-- |
| Melting Point | 72 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Soluble in dichloromethane, ether, and ethyl acetate. | Inferred from 4-methylisoquinoline data |
| pKa (predicted) | 5.04 ± 0.10 | --INVALID-LINK-- |
| XLogP3-AA | 2.1 | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon atoms of the aromatic rings are expected to resonate in the region of 110-160 ppm. The methoxy carbon would appear around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2950 cm⁻¹
-
C=N stretching: ~1600-1650 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for isoquinoline alkaloids involve the loss of the methoxy group (CH₃O·) or formaldehyde (CH₂O) from the molecular ion.
Chemical Reactivity
This compound undergoes several types of chemical reactions, characteristic of both the isoquinoline core and the methoxy substituent.
-
Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline ring is the preferred site for electrophilic attack. The methoxy group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions relative to it.[1]
-
Reduction: The pyridine ring of the isoquinoline system can be readily reduced. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride can yield 4-methoxy-1,2,3,4-tetrahydroisoquinoline.[1]
-
Demethylation: The methyl ether can be cleaved to yield the corresponding 4-hydroxyisoquinoline. This is typically achieved by treatment with strong acids like hydrobromic acid (HBr).
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of the isoquinoline core are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.[1]
1. Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[5]
-
Step 1: Formation of Benzalaminoacetal.
-
Reactants: m-Methoxybenzaldehyde and aminoacetaldehyde diethyl acetal.
-
Procedure: The aldehyde and amine are condensed, typically by heating in a suitable solvent with azeotropic removal of water.
-
-
Step 2: Cyclization.
-
Reagents: Concentrated sulfuric acid.
-
Procedure: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, and heated to effect cyclization to the isoquinoline ring system.
-
Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.
-
Workflow for Pomeranz-Fritsch Synthesis:
Caption: Pomeranz-Fritsch synthesis workflow.
2. Bischler-Napieralski Reaction
This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[6][7][8]
-
Step 1: Amide Formation.
-
Reactants: 2-(3-Methoxyphenyl)ethanamine and a formylating agent (e.g., formic acid or ethyl formate).
-
Procedure: The amine is acylated to form N-[2-(3-methoxyphenyl)ethyl]formamide.
-
-
Step 2: Cyclization and Dehydrogenation.
-
Reagents: A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Procedure: The amide is heated with the dehydrating agent to induce cyclization, forming a dihydroisoquinoline intermediate. This intermediate is then dehydrogenated (e.g., using palladium on carbon) to yield this compound.
-
Work-up: The reaction mixture is cooled, and the excess dehydrating agent is carefully quenched. The product is then isolated by extraction and purified.
-
Workflow for Bischler-Napieralski Synthesis:
Caption: Bischler-Napieralski synthesis workflow.
Biological Activity and Applications
Isoquinoline alkaloids, as a class, exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The specific biological role of this compound is less well-defined in the literature compared to some of its more complex derivatives. However, it serves as a crucial starting material and structural motif in the development of pharmacologically active compounds.[1] For instance, derivatives of isoquinoline are known to act as kinase inhibitors, which are a major class of anticancer drugs.
As no specific signaling pathway for this compound was identified in the literature reviewed, a generalized diagram for a kinase inhibitor's mechanism of action is provided below for illustrative purposes, as this is a common target for isoquinoline derivatives.
Generalized Kinase Inhibition Pathway:
Caption: Generalized kinase inhibition mechanism.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemistry and significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions. While detailed experimental data for some of its physical and spectral properties are not widely published, its structural features and reactivity are well-understood, making it a versatile platform for the development of novel, biologically active molecules. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could lead to the discovery of new therapeutic agents.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
4-Methoxyisoquinoline: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a detailed synthetic pathway, and presents a standardized protocol for evaluating its cytotoxic effects. While the direct impact of this compound on specific signaling pathways is an emerging area of research, this guide discusses potential mechanisms of action based on the known biological activities of the broader isoquinoline class of molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Core Data Presentation
This compound is a synthetically accessible isoquinoline derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 36034-5-5 | |
| Molecular Weight | 159.18 g/mol | |
| Molecular Formula | C₁₀H₉NO | |
| Appearance | Solid | |
| InChI Key | YZGFLHYYILUCCS-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to furnish the aromatic isoquinoline core.[1][2][3][4] This protocol outlines a representative three-step synthesis of this compound.
Step 1: Synthesis of the Precursor N-(4-methoxyphenethyl)formamide
A detailed protocol for the synthesis of the N-(4-methoxyphenethyl)formamide precursor is crucial for the subsequent cyclization reaction.
-
Reaction: Formylation of 4-methoxyphenethylamine.
-
Reagents:
-
4-methoxyphenethylamine
-
Ethyl formate or formic acid
-
Suitable solvent (e.g., toluene or neat)
-
Optional: catalyst (e.g., sodium methoxide for reaction with ethyl formate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenethylamine in the chosen solvent.
-
If using ethyl formate, add a catalytic amount of sodium methoxide.
-
Add ethyl formate or formic acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenethyl)formamide.
-
Step 2: Cyclization to 7-Methoxy-3,4-dihydroisoquinoline
This step involves the core Bischler-Napieralski cyclization.
-
Reaction: Intramolecular electrophilic aromatic substitution.
-
Reagents:
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-methoxyphenethyl)formamide in the anhydrous solvent.
-
Carefully add the dehydrating agent (e.g., POCl₃) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of >9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.
-
Step 3: Dehydrogenation to this compound
The final step is the aromatization of the dihydroisoquinoline intermediate.
-
Reaction: Aromatization.
-
Reagents:
-
Procedure (using Pd/C):
-
In a round-bottom flask, dissolve the crude 7-methoxy-3,4-dihydroisoquinoline in a suitable high-boiling point solvent.
-
Add 10% Pd/C catalyst to the solution.
-
If required, add a hydrogen acceptor like cyclohexene.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The following is a generalized protocol that can be adapted for testing this compound against various cancer cell lines.
-
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not yet extensively characterized in the literature, the isoquinoline scaffold is a well-established pharmacophore in a variety of biologically active compounds, many of which are known to interact with key cellular signaling cascades implicated in cancer.
A prominent pathway often dysregulated in cancer and targeted by various small molecule inhibitors is the PI3K/Akt/mTOR pathway .[6][7][8] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. Based on the known activities of other isoquinoline-containing compounds, it is plausible that this compound or its derivatives could exert their cytotoxic effects through the modulation of this or other related signaling pathways.
Below are diagrams illustrating the general synthesis workflow and a hypothetical interaction with the PI3K/Akt/mTOR pathway.
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Further investigation is required to elucidate the precise molecular targets and signaling pathways affected by this compound. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds in the context of drug discovery and development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 6. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of 4-Methoxyisoquinoline and its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1] The introduction of a methoxy group at the 4-position of the isoquinoline ring system is a key structural feature that influences the molecule's electronic properties, binding affinity, and ultimately, its biological activity.[1] This technical guide provides a comprehensive overview of the known biological activities of 4-methoxyisoquinoline and its derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited availability of data on this compound itself, this guide extrapolates potential activities and mechanisms based on structurally related isoquinoline alkaloids. We present available quantitative data, detailed experimental protocols for the evaluation of these biological activities, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Isoquinoline alkaloids are a large and diverse group of naturally occurring and synthetic compounds that have attracted significant attention in pharmaceutical research since the isolation of morphine in the early 19th century.[1][2] These nitrogen-containing heterocyclic compounds are known to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The this compound core is a key structural motif found in several bioactive molecules, serving as a versatile building block for the synthesis of more complex therapeutic agents.[1] This guide aims to consolidate the current knowledge on the biological potential of this compound and its derivatives, providing a foundational resource for researchers in the field.
Anticancer Activity
The anticancer potential of isoquinoline derivatives is a significant area of investigation.[3] While specific data for this compound is limited, studies on closely related compounds suggest that this scaffold is a promising starting point for the development of novel anticancer agents.
Quantitative Data on Anticancer Activity
A review of isoquinoline alkaloids has reported the cytotoxic effects of this compound and its hydroxylated analogue against various cancer cell lines. This data, while not extensive, provides a valuable starting point for structure-activity relationship (SAR) studies.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,5-dihydroxy-4-methoxyisoquinoline | Esophageal squamous cancer cells (five lines) | Esophageal Squamous Cell Carcinoma | 13 - 26 | [4] |
| This compound | Five cancer cell lines | Not specified | Moderate | [2] |
Table 1: Cytotoxicity of this compound and a Derivative
Potential Signaling Pathways in Anticancer Activity
Isoquinoline alkaloids exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumor progression.[3][5] While the specific pathways affected by this compound have not been elucidated, the following are common targets for this class of compounds.
-
Apoptosis Induction: Many isoquinoline derivatives induce programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[3][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[3]
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway for cell growth and survival that is often dysregulated in cancer and is a known target of some isoquinoline derivatives.[5]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates processes like cell proliferation and differentiation, is another potential target.[6]
Antimicrobial Activity
Isoquinoline alkaloids have demonstrated significant antimicrobial activity against a range of pathogens.[7] The inclusion of a 4-methoxy group can influence the potency and spectrum of this activity.
Quantitative Data on Antimicrobial Activity
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| A pyrrol derivative of this compound-3-carboxylate (Example 130 in patent) | Streptococcus pneumoniae | 2 | [8] |
Table 2: Antimicrobial Activity of a this compound Derivative
Potential Mechanisms of Antimicrobial Action
The antibacterial mechanisms of isoquinoline alkaloids are multifaceted and can include:
-
Cell Wall and Membrane Damage: Disruption of the bacterial cell envelope integrity.[9]
-
Inhibition of Nucleic Acid and Protein Synthesis: Interference with essential biosynthetic pathways.[9]
-
Enzyme and Efflux Pump Inhibition: Targeting key bacterial enzymes and mechanisms of drug resistance.[9]
Experimental Protocols
The following are generalized protocols for assessing the biological activities of isoquinoline derivatives. These should be optimized for the specific compound and cell lines or microbial strains being investigated.
Anticancer Activity Evaluation Workflow
Cell Viability (MTT) Assay[3]
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the isoquinoline derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)[3]
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with an isoquinoline derivative using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the isoquinoline derivative at the desired concentration for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the isoquinoline derivative in the broth medium in a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. The available data, although limited, suggests that the 4-methoxy substitution on the isoquinoline scaffold is a favorable feature for biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound class. Future studies should focus on:
-
Synthesis and screening of a library of this compound derivatives to establish comprehensive structure-activity relationships.
-
In-depth investigation of the mechanisms of action , including the identification of specific molecular targets and signaling pathways.
-
Evaluation of in vivo efficacy and safety profiles in preclinical animal models.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the biological activities of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A New 1,5-Dihydroxy-4-methoxyisoquinoline from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
- 9. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxyisoquinoline: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline alkaloid family represents a cornerstone of medicinal chemistry and drug discovery, with its core structure being a fundamental scaffold in numerous natural products and synthetic therapeutic agents.[1] The first isoquinoline alkaloid, morphine, was isolated in the early 19th century, paving the way for the discovery of a vast array of derivatives with diverse and potent pharmacological activities.[1] These activities span a wide therapeutic spectrum, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]
Within this important class of N-heterocyclic compounds, 4-methoxyisoquinoline stands out as a particularly valuable precursor. Its tetrahydroisoquinoline form is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The methoxy group at the 4-position is not merely a simple substitution; it significantly influences the molecule's electronic properties and provides a versatile chemical handle for further molecular elaboration.[1] This guide offers a comprehensive technical overview of this compound's synthesis, its role as a versatile building block, and its application in the development of novel therapeutic agents, supported by quantitative data, experimental protocols, and logical workflows.
Synthesis of the Isoquinoline Core
The construction of the isoquinoline scaffold is a well-established field of organic synthesis, with several classic methods remaining highly relevant for producing precursors like this compound. These methods typically involve the cyclization of β-arylethylamine derivatives.
Key Synthetic Methodologies:
-
Bischler-Napieralski Synthesis: This powerful method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3] The initial product is a 3,4-dihydroisoquinoline, which can then be oxidized (dehydrogenated) using a catalyst like palladium-on-carbon (Pd/C) to yield the aromatic isoquinoline ring system.[3] This reaction is favored by electron-donating substituents on the aromatic ring of the phenethylamine starting material.[3]
-
Pictet-Spengler Synthesis: This reaction creates a 1,2,3,4-tetrahydroisoquinoline core through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[4][5] The process is initiated by the formation of an iminium ion, which then undergoes cyclization via a nucleophilic attack from the electron-rich aryl group.[5] The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions.[4]
-
Pomeranz-Fritsch Synthesis: This method builds the isoquinoline ring by condensing benzaldehyde with an aminoacetaldehyde diethylacetal to form an aldimine, which is subsequently cyclized in a strong acid medium.[3] While effective, this method's yields can sometimes be reduced due to the hydrolysis of imine intermediates in the acidic conditions.[3]
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
The Enigmatic 4-Methoxyisoquinoline Alkaloids: A Guide to Their Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 4-methoxyisoquinoline alkaloids. This class of compounds, while less ubiquitous than their more extensively studied isoquinoline relatives, holds significant potential in medicinal chemistry and drug discovery. This document details their known natural sources, presents quantitative data in a structured format, and offers detailed experimental protocols for their extraction and purification. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the complex processes involved.
Natural Occurrence of this compound Alkaloids
This compound alkaloids are a specialized subgroup of isoquinoline alkaloids, which are a large and diverse family of naturally occurring compounds.[1] While the broader class of isoquinoline alkaloids is widely distributed in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, the specific 4-methoxy substituted variants appear to be less common.[1]
Recent research has identified these unique alkaloids in a select number of plant genera. Notably, the family Lauraceae has emerged as a source of these compounds. For instance, a novel benzylisoquinoline alkaloid, (6,7-dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, was isolated from the leaves of Beilschmiedia brevipes.[2] The Annonaceae family is another significant source of diverse isoquinoline alkaloids, and while specific 4-methoxy examples are not as frequently reported, the general alkaloid diversity within this family suggests it as a promising area for future discovery.[3][4] The Papaveraceae family, particularly the genus Corydalis, is renowned for its rich and varied isoquinoline alkaloid content, making it a primary target for the isolation of novel derivatives, including those with a 4-methoxy substitution.[5][6]
The biosynthesis of isoquinoline alkaloids typically originates from the amino acid tyrosine.[7] A series of enzymatic reactions, including condensation, methylation, and hydroxylation, lead to the formation of the core isoquinoline scaffold.[7] The introduction of a methoxy group at the C-4 position is a specific modification that likely occurs later in the biosynthetic pathway, catalyzed by a specific O-methyltransferase. Understanding this biosynthetic route is crucial for developing synthetic biology approaches to produce these valuable compounds.
Quantitative Data on Isolated this compound Alkaloids
The following table summarizes the quantitative data for a representative this compound alkaloid isolated from a natural source. This data is essential for comparative analysis and for guiding future isolation efforts.
| Alkaloid Name | Plant Source | Plant Part | Extraction Solvent | Yield (%) | Reference |
| (6,7-dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone | Beilschmiedia brevipes | Leaves | Dichloromethane | Not Reported | [2] |
| O,O-dimethylcoclaurine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00013 | [2] |
| (6,7-dimethoxyisoquinolinyl)-(4'-methoxyphenyl)-methanone | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00037 | [2] |
| O-methylvelucryptine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00035 | [2] |
| Armepavine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00084 | [2] |
| Norarmepavine | Beilschmiedia brevipes | Leaves | Dichloromethane | 0.00089 | [2] |
Note: Yields are often reported based on the dry weight of the plant material. The yield for the primary this compound alkaloid was not explicitly quantified in the cited literature.
Experimental Protocols for Isolation and Purification
The isolation of this compound alkaloids follows a general workflow common to the extraction of most plant-derived alkaloids. This typically involves initial solvent extraction, followed by acid-base partitioning to separate alkaloids from neutral and acidic compounds, and finally, chromatographic purification.
General Alkaloid Extraction Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidps.com [jidps.com]
- 4. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]
- 5. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
Spectroscopic Profile of 4-Methoxyisoquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug development. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.7 | s | 1H | H-1 |
| ~8.2 - 8.4 | d | 1H | H-8 |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.5 - 7.7 | m | 2H | H-6, H-7 |
| ~7.3 - 7.5 | s | 1H | H-3 |
| ~4.0 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~155 - 158 | Quaternary | C-4 |
| ~150 - 152 | CH | C-1 |
| ~142 - 145 | Quaternary | C-8a |
| ~130 - 132 | CH | C-8 |
| ~128 - 130 | CH | C-5 |
| ~125 - 127 | CH | C-6 |
| ~123 - 125 | CH | C-7 |
| ~120 - 122 | Quaternary | C-4a |
| ~110 - 112 | CH | C-3 |
| ~55 - 57 | CH₃ | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.[2]
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |
| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1500-1450 | Medium-Strong | C=N Stretch | Isoquinoline Ring |
| 1275-1200 | Strong | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |
| 1100-1000 | Medium | C-O Stretch | Ar-O-CH₃ |
| 850-750 | Strong | C-H Bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] The molecular formula for this compound is C₁₀H₉NO, with a molecular weight of approximately 159.18 g/mol .[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Possible Fragment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 144 | Moderate | [M - CH₃]⁺ |
| 130 | Moderate | [M - CHO]⁺ |
| 116 | Moderate | [M - CH₃ - CO]⁺ |
| 103 | High | [C₇H₅N]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are reported in ppm relative to the solvent signal, which is calibrated against TMS.[6]
FT-IR Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[7]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[8] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.[10]
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. fiveable.me [fiveable.me]
4-Methoxyisoquinoline: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methoxyisoquinoline (CAS No: 36034-54-5). The information is intended for professionals in research and drug development who may handle this compound.
Chemical Identification
This compound is a heterocyclic compound utilized in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules.[1] It belongs to the isoquinoline alkaloid class, a group of compounds with a wide range of pharmacological activities.[1]
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 36034-54-5[1][2] |
| Molecular Formula | C₁₀H₉NO[2] |
| Molecular Weight | 159.18 g/mol [1][2] |
| Synonyms | 4-Methoxy-isoquinoline, 4-(methyloxy)isoquinoline[2] |
| Physical Form | White to Yellow Solid |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following is a summary of its GHS classification.
Signal Word: Warning
Hazard Pictograms:
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P330: Rinse mouth.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures
Immediate first aid is crucial in case of exposure. Untrained responders should follow these instructions before professional medical attention is provided.[5]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately.[7][8] Wash off with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Move the exposed person to fresh air at once.[8][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[9] Call a physician.[6] |
| Ingestion | Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[6][10] Rinse mouth with water.[10] Call a physician or poison control center immediately. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11] |
| Unsuitable Extinguishing Media | For this substance, no limitations of extinguishing agents are given. |
| Specific Hazards | Combustible. In a fire, hazardous combustion gases or vapors may be released. Vapors may be heavier than air and can spread along floors. |
| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7] |
Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid dust formation and breathing vapors, mist, or gas.[4] Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Large spills should be contained and collected for disposal or reclamation.[11] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Safe Handling | Avoid contact with skin and eyes.[4][7] Avoid formation of dust and aerosols. Wash hands and any exposed skin thoroughly after handling.[4] Use only in a well-ventilated area.[7] |
| Storage Conditions | Store in a tightly closed container.[7] Keep in a dry, cool, and well-ventilated place.[4][7] Recommended storage for the solid product is at room temperature. |
| Incompatible Materials | Strong oxidizing agents.[4] |
Stock Solution Storage
For research applications, stock solutions should be handled with care.
-
Once prepared, aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.[12]
-
Store solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[12]
Exposure Controls and Personal Protection
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location.[4] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Wear appropriate protective gloves (e.g., rubber or plastic) and clothing to prevent skin exposure.[6][7][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[4] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in standard safety data sheets. The hazard statements are derived from data submitted to regulatory bodies like the ECHA, which are based on laboratory studies (e.g., acute oral toxicity, skin irritation, eye irritation studies). These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines), but the specific, detailed methodologies for this compound are proprietary to the manufacturers or testing laboratories that performed them.
Visualized Workflows
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
This diagram illustrates the decision-making process in the event of an accidental exposure to this compound.
Caption: Decision logic for first aid response to exposure.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemtekinc.com [chemtekinc.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. sfasu.edu [sfasu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. schc.org [schc.org]
- 11. cdn.greenbook.net [cdn.greenbook.net]
- 12. medchemexpress.cn [medchemexpress.cn]
The Therapeutic Potential of 4-Methoxyisoquinoline: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Anticancer, Anti-inflammatory, and Neuroprotective Applications
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. As a fundamental structural unit, it is integral to numerous clinically approved drugs.[1] Within this class of compounds, 4-methoxyisoquinoline serves as a key precursor and a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The methoxy group at the 4-position is a critical structural feature that influences the molecule's electronic properties, binding affinity, and overall bioactivity.[2] While this compound itself is primarily utilized as a building block in synthetic chemistry, its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Applications
Derivatives of the isoquinoline and quinoline families are notable as kinase inhibitors, a major class of anticancer drugs.[3] The introduction of various substituents to the this compound core has led to the development of compounds with potent cytotoxic activity against several cancer cell lines.
Quantitative Data: Anticancer Activity of Isoquinoline and Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected derivatives, highlighting their potency in terms of half-maximal inhibitory concentration (IC50).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinoline | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [4] |
| 4-Oxoquinoline-3-carboxamide | Derivative 16b | ACP03 (Gastric) | 1.92 | [5] |
| 4-Oxoquinoline-3-carboxamide | Derivative 17b | ACP03 (Gastric) | 5.18 | [5] |
| Quinoline-Indole | Compound 62 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [6] |
| Quinoline-Indole | Compound 63 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [6] |
| 4-Anilinoquinoline | Compound 61 | Colon, Lung, Ovarian, Breast | 0.0015 - 0.0039 | [6] |
| 4,5-Diaryl-2-aminoimidazole | Compound 59 | MCF-7 (Breast) | 0.003 | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many quinoline and isoquinoline derivatives are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and represent key targets for these compounds.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7] Several quinazoline derivatives, structurally related to isoquinolines, have been shown to inhibit this pathway.[8]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Natural products targeting this pathway have shown promise in cancer therapy.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Methoxyisoquinoline Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The introduction of a methoxy group at the 4-position of the isoquinoline ring system can significantly influence the molecule's physicochemical properties, such as its electron density, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This technical guide provides a comprehensive overview of the biological significance of 4-methoxyisoquinoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The guide includes available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.
Anticancer Activity
Derivatives of the quinoline and isoquinoline families are notable as kinase inhibitors, a major class of anticancer drugs.[1] While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds highlight their potential as potent anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, invasion, and survival.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it a key therapeutic target.[3][4] Quinoline and isoquinoline-based molecules have been developed as potent c-Met inhibitors.[3]
Signaling Pathway:
Caption: c-Met signaling pathway and its inhibition.
Modulation of P-glycoprotein
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[5] Certain isoquinoline derivatives have been shown to modulate the activity of P-gp, thereby resensitizing cancer cells to chemotherapy.
Mechanism of Action:
Caption: P-glycoprotein efflux pump modulation.
Quantitative Anticancer Data
While specific IC50 values for a broad range of this compound derivatives are not extensively reported, data for structurally related compounds provide a benchmark for their potential activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide | ACP-03 (Gastric) | 1.92 - 5.18 | [6] |
| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [7] |
| 4-Phenoxyquinoline | HT-29 (Colon) | 0.06 | [8] |
| 4-Phenoxyquinoline | H460 (Lung) | 0.05 | [8] |
Experimental Protocols
1.4.1. General Workflow for Anticancer Evaluation
Caption: Experimental workflow for anticancer evaluation.
1.4.2. Cell Viability (MTT) Assay [1][9]
This protocol determines the cytotoxic effect of a compound on cancer cells.
-
Materials: Cancer cell lines, complete culture medium, this compound derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
1.4.3. Apoptosis Assay (Annexin V/PI Staining) [1]
This protocol quantifies apoptotic and necrotic cells after treatment.
-
Materials: Treated and untreated cells, Annexin V-FITC/PI staining kit, Binding Buffer, PBS, flow cytometer.
-
Procedure:
-
Treat cells with the desired concentration of the compound.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Antimicrobial Activity
Isoquinoline and its derivatives are a significant class of compounds with a history of use and investigation as antimicrobial agents.[10] The introduction of a 4-methoxy group can influence the antimicrobial spectrum and potency of these derivatives.
Quantitative Antimicrobial Data
Specific MIC values for a broad range of this compound derivatives are not widely published. The following table provides a template for presenting such data.
| Test Organism | Strain ID | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | [11] |
| Escherichia coli | ATCC 25922 | Data to be determined | [11] |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | [11] |
| Candida albicans | ATCC 90028 | Data to be determined | [11] |
For context, some 7-methoxyquinoline derivatives have shown MIC values against E. coli ranging from 7.812 to 62.50 µg/mL.[5]
Experimental Protocols
2.2.1. Broth Microdilution Method (MIC Determination) [11]
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Test microorganisms, appropriate broth (e.g., Mueller-Hinton Broth), 96-well microtiter plates, this compound derivative stock solution, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compound in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate at the appropriate temperature and duration.
-
The MIC is the lowest concentration of the compound with no visible microbial growth.
-
2.2.2. Minimum Bactericidal Concentration (MBC) Determination [11]
This test determines the lowest concentration of an antimicrobial agent required to kill a bacterium.
-
Materials: Results from the MIC test, nutrient agar plates.
-
Procedure:
-
Subculture aliquots from the wells of the MIC test that showed no visible growth onto nutrient agar plates.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Neuroprotective Effects
Isoquinoline alkaloids have garnered significant attention for their potential therapeutic effects in neurodegenerative diseases.[2] Their neuroprotective mechanisms often involve the modulation of multiple cellular pathways to counteract neuronal injury and apoptosis. While specific data for this compound derivatives is limited, related compounds have shown promise. For example, 4'-methoxyflavone and 3',4'-dimethoxyflavone have demonstrated neuroprotective effects with EC50 values of 11.41 µM and 9.94 µM, respectively, in a model of parthanatos-induced cell death.[3]
Anti-inflammatory Activity
Certain isoquinoline derivatives have demonstrated anti-inflammatory properties.[12] For instance, novel pyrazolo-isoquinoline derivatives have shown potent nitric oxide inhibitory ability with IC50 values ranging from 20 to 48 μM in an LPS-induced cell line. While specific anti-inflammatory data for this compound derivatives is not extensively available, this area warrants further investigation.
Synthesis of this compound Derivatives
A general and adaptable synthetic route to this compound derivatives can be conceptualized based on established methods for isoquinoline synthesis.[13][14]
General Synthetic Workflow:
Caption: General synthetic workflow for 4-methoxyisoquinolines.
General Experimental Protocol (Conceptual):
-
Cyclization: A substituted phenethylamine derivative is reacted with an acyl chloride or anhydride, followed by cyclization using a dehydrating agent (e.g., P2O5, POCl3) in a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline.
-
Aromatization: The resulting dihydroisoquinoline is aromatized to the corresponding isoquinoline using a suitable oxidizing agent (e.g., palladium on carbon).
-
Hydroxylation and Methylation: Introduction of a hydroxyl group at the 4-position can be achieved through various methods, followed by methylation using a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to yield the final this compound derivative.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their structural similarity to biologically active natural products and the tunability of their physicochemical properties through synthetic modification make them attractive targets for drug discovery programs. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of this compound derivatives, the existing data on related isoquinoline and quinoline compounds strongly support their continued investigation as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the study of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anti-platelet, anti-inflammatory and anti-allergic activities of methoxyisoflavanquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Methoxyisoquinoline via Pomeranz-Fritsch Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxyisoquinoline using the Pomeranz-Fritsch reaction. This method offers a direct and effective route to substituted isoquinolines, which are crucial scaffolds in numerous biologically active compounds.
Introduction
The isoquinoline core is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The Pomeranz-Fritsch reaction, a classic named reaction in organic chemistry, provides an acid-catalyzed pathway for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[1][2] The reaction proceeds through the formation of a benzalaminoacetal (a Schiff base), followed by an intramolecular electrophilic cyclization onto the aromatic ring to construct the isoquinoline nucleus.[1][3] While the classical conditions often employ harsh acids and may result in variable yields, the presence of electron-donating groups on the benzaldehyde, such as a methoxy group, generally favors the cyclization and leads to higher yields.[1][4]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound via the Pomeranz-Fritsch reaction involves two key stages:
-
Formation of the Benzalaminoacetal: 4-Methoxybenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base, N-(4-methoxybenzylidene)aminoacetaldehyde acetal.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring, which then aromatizes to yield this compound.[2][3][5]
Caption: General mechanism of the Pomeranz-Fritsch reaction for this compound synthesis.
Experimental Protocols
The following protocols are adapted from general procedures for the Pomeranz-Fritsch synthesis of substituted isoquinolines.[1] Researchers should optimize reaction conditions for their specific needs.
Protocol 1: Two-Step Synthesis of this compound
Materials:
-
4-Methoxybenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Sodium hydroxide solution (10%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
Step 1: Formation of N-(4-Methoxybenzylidene)aminoacetaldehyde diethyl acetal (Schiff Base)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base. This intermediate can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Carefully add the crude N-(4-methoxybenzylidene)aminoacetaldehyde diethyl acetal to a flask containing concentrated sulfuric acid (a significant excess, e.g., 10-20 equivalents) at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). The optimal temperature should be determined empirically.[4]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and make it basic by the slow addition of a 10% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The yield of the Pomeranz-Fritsch reaction is highly dependent on the substituents on the benzaldehyde ring, the choice of acid catalyst, and the reaction conditions. Electron-donating groups generally lead to higher yields.[1] The following table summarizes representative yields for the synthesis of various substituted isoquinolines to provide a comparative context.
| Benzaldehyde Substituent | Aminoacetal | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Isoquinoline Yield (%) | Noted Side Products | Reference |
| H | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 100 | 4 | 55-65 | Tar, decomposition | [1] |
| 3,4-Dimethoxy | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 60 | 6 | 70-80 | Minimal | [1] |
| 4-Nitro | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 120 | 12 | 10-20 | Significant byproducts | [1] |
| 3-Ethoxy | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | - | - | 80 | - | [5] |
Note: The yield for this compound is expected to be in the higher range due to the electron-donating nature of the methoxy group.
Troubleshooting and Optimization
-
Low Yields: Low yields can be due to several factors, including incomplete Schiff base formation, decomposition of starting materials or products at high temperatures, or competing side reactions.[4] Optimization of the reaction temperature and time is crucial. Using alternative acid catalysts like polyphosphoric acid (PPA) might improve yields in some cases.[5]
-
Side Reactions: The most common side reaction is the formation of oxazoles. This can sometimes be minimized by adjusting the acid catalyst and reaction temperature.[4]
By following these protocols and considering the key reaction parameters, researchers can successfully synthesize this compound and other substituted isoquinolines for applications in drug discovery and development.
References
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 4-Methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines and their corresponding isoquinolines. This intramolecular cyclization of β-arylethylamides is particularly effective for electron-rich aromatic systems, making it an ideal strategy for the preparation of methoxy-substituted isoquinoline derivatives, which are key structural motifs in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxyisoquinoline derivatives via the Bischler-Napieralski reaction.
Introduction to the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a condensing agent, typically a strong Lewis acid or dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O). The reaction proceeds through the formation of a highly electrophilic intermediate, which then undergoes cyclization onto the electron-rich aromatic ring. The presence of an electron-donating group, such as a methoxy group at the 4-position of the phenyl ring of the β-phenethylamine moiety, activates the aromatic ring, facilitating the electrophilic attack and generally leading to good yields of the desired isoquinoline derivative. The primary product of the reaction is a 3,4-dihydroisoquinoline, which can be subsequently aromatized to the corresponding isoquinoline if desired.
Reaction Mechanism and Signaling Pathway
Two primary mechanisms are proposed for the Bischler-Napieralski reaction, largely dependent on the reaction conditions and the condensing agent employed.
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate. The amide carbonyl oxygen attacks the condensing agent (e.g., POCl₃), forming a highly reactive intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, affords the 3,4-dihydroisoquinoline.
-
Mechanism II: Proceeds through a nitrilium ion intermediate. In this pathway, the amide is converted to a nitrilium ion by the action of the condensing agent. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.
The following diagram illustrates the generalized mechanism of the Bischler-Napieralski reaction.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes quantitative data from various Bischler-Napieralski syntheses of 4-methoxy and related methoxy-substituted isoquinoline derivatives.
| Starting Material | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)formamide | POCl₃ | Toluene | Reflux | 6 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | >75 |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | Not specified | Not specified | - | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | "Normal product" |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | P₂O₅ | Not specified | Not specified | - | Mixture of 6- and 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - |
| N-Acetyl-3-methoxyphenethylamine | POCl₃ | Acetonitrile | Reflux | 2 | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 85 |
| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃ | 1,2-Dichloroethane | Reflux | 1 | 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80 |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | CH₂Cl₂ | -20 to 23 | 1 | 1-Phenyl-3,4-dihydroisoquinoline | 95 |
Experimental Protocols
General Protocol for Bischler-Napieralski Cyclization using POCl₃
This protocol is a general method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using phosphorus oxychloride.
Materials:
-
β-arylethylamide (e.g., N-Acetyl-3-methoxyphenethylamine)
-
Phosphorus oxychloride (POCl
Modern Catalytic Methods for the Synthesis of 4-Methoxyisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-methoxyisoquinoline, a key structural motif in medicinal chemistry and drug discovery. The focus is on modern catalytic methods that offer advantages in efficiency, functional group tolerance, and atom economy over classical synthetic routes. This guide includes summaries of quantitative data, detailed experimental procedures, and visualizations of reaction pathways to aid in the practical application of these methods.
Introduction
The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Specifically, this compound and its derivatives have garnered significant interest due to their diverse biological activities. Traditional synthetic methods for isoquinolines, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions and have limitations in substrate scope.[1] In recent years, transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the construction of substituted isoquinolines with high regioselectivity and efficiency.[2] This document details modern catalytic approaches, with a focus on rhodium- and palladium-catalyzed methodologies, for the synthesis of this compound.
Transition-Metal-Catalyzed Synthesis of 4-Alkoxyisoquinolines
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. For the preparation of this compound, rhodium- and palladium-based catalytic systems have proven to be particularly effective, enabling the direct formation of the isoquinoline core through C-H activation and annulation strategies.[2][3]
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolones and isoquinolines.[3][4] This method typically involves the reaction of a benzoyl derivative, often an O-pivaloyl benzhydroxamic acid, with an alkyne or alkene. The directing group facilitates ortho-C-H activation, leading to the formation of a rhodacycle intermediate, which then undergoes migratory insertion and reductive elimination to afford the cyclized product. By selecting appropriate starting materials, this methodology can be adapted for the synthesis of 4-alkoxy-substituted isoquinolinones, which are precursors to this compound.[3]
Logical Workflow for Rhodium-Catalyzed Synthesis
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing 4-oxy-substituted isoquinolinones via C–H activation and regioselective migratory insertion with electronically biased ynol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 4-Methoxyisoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 4-methoxyisoquinoline scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, and kinase inhibitory properties.[1] The methodologies outlined herein provide a roadmap for the synthesis of novel this compound analogs for drug discovery and development.
Introduction to the this compound Scaffold
The this compound core is a key structural component in a variety of biologically active compounds. The methoxy group at the C4-position significantly influences the electronic properties of the isoquinoline ring system, impacting its reactivity and interaction with biological targets. Functionalization of this scaffold at various positions (C1, N2, and the benzene ring) allows for the systematic exploration of the chemical space and the optimization of pharmacological properties.
Strategic Functionalization of the this compound Core
The functionalization of the this compound scaffold can be strategically approached at several key positions. The most common and synthetically accessible positions for modification are the C1 and N2 positions of the pyridine ring, as well as positions on the fused benzene ring, often following halogenation.
A general workflow for the functionalization of the this compound scaffold is presented below. This workflow outlines the decision-making process for selecting the appropriate synthetic strategy based on the desired substitution pattern.
Caption: A logical workflow for the functionalization of the this compound scaffold.
Experimental Protocols
This section provides detailed protocols for key functionalization reactions of the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate. This reaction is highly effective for the arylation of the this compound scaffold.
Table 1: Suzuki-Miyaura Coupling of Halogenated 4-Methoxyisoquinolines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-methoxyisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 5-Bromo-4-methoxyisoquinoline | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 8-Iodo-4-methoxyisoquinoline | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
Detailed Protocol for Suzuki-Miyaura Coupling (Table 1, Entry 1):
Materials:
-
1-Chloro-4-methoxyisoquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 1-chloro-4-methoxyisoquinoline, phenylboronic acid, and potassium carbonate.
-
Add the solvents (toluene, ethanol, and water) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 100 °C under reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-4-methoxyisoquinoline.
Protocol 2: Heck Reaction for C-C Bond Formation
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene.[2] This protocol is useful for introducing alkenyl groups onto the this compound scaffold.
Table 2: Heck Reaction of Halogenated 4-Methoxyisoquinolines
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxyisoquinoline | n-Butyl acrylate | Pd(OAc)₂ (2), P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | 5-Iodo-4-methoxyisoquinoline | Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 85 |
Detailed Protocol for Heck Reaction (Table 2, Entry 1):
Materials:
-
1-Bromo-4-methoxyisoquinoline (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating oil bath
Procedure:
-
To a Schlenk tube, add 1-bromo-4-methoxyisoquinoline, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1][3][4][5] This method is highly efficient for the amination of the this compound scaffold.
Table 3: Buchwald-Hartwig Amination of Halogenated 4-Methoxyisoquinolines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 1-Chloro-4-methoxyisoquinoline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 90 | | 2 | 5-Bromo-4-methoxyisoquinoline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 |
Detailed Protocol for Buchwald-Hartwig Amination (Table 3, Entry 1):
Materials:
-
1-Chloro-4-methoxyisoquinoline (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating oil bath
Procedure:
-
In a glovebox, add NaOtBu to a Schlenk tube.
-
Outside the glovebox, add 1-chloro-4-methoxyisoquinoline, Pd₂(dba)₃, and XPhos to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and aniline via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Targeting Signaling Pathways
Functionalized this compound derivatives have shown promise as inhibitors of various signaling pathways implicated in cancer. Two key pathways that have been targeted by isoquinoline-based compounds are the tubulin polymerization pathway and the EGFR/VEGFR signaling cascades.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[6] Certain isoquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.
Caption: Inhibition of tubulin polymerization by a this compound derivative.
EGFR and VEGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[9] Overexpression or mutations in these receptors are common in many cancers. Isoquinoline derivatives have been developed as inhibitors of these kinases, blocking downstream signaling cascades.
Caption: Inhibition of EGFR/VEGFR signaling by a this compound derivative.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methoxyisoquinoline in the Synthesis of Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including significant antitumor properties. The introduction of a methoxy group at the 4-position of the isoquinoline ring can significantly influence the molecule's electronic properties and binding affinity to biological targets, making 4-methoxyisoquinoline a valuable starting material and core structure in the design and synthesis of novel anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of antitumor agents derived from this compound and its reduced form, 1,2,3,4-tetrahydroisoquinoline (THIQ), with a focus on their biological evaluation and mechanism of action.
Synthetic Strategies
The this compound core can be synthetically modified or incorporated into more complex structures to generate potent antitumor compounds. A common strategy involves the reduction of the isoquinoline ring to the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which serves as a versatile template for further functionalization. The presence of an electron-donating methoxy group can facilitate key cyclization steps in the synthesis of THIQ derivatives.
General Synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
A representative synthetic approach to creating derivatives from the 4-methoxy-THIQ scaffold is the Pictet-Spengler condensation. This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone followed by ring closure. For derivatives with a 4-methoxy group, the starting material would be a correspondingly substituted phenylethylamine.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-methoxy-1,2,3,4-tetrahydroisoquinoline Analogues (Representative Protocol)
This protocol describes a general method for the synthesis of N-substituted 4-methoxy-THIQ derivatives, which have been investigated for their anticancer activities.
Materials:
-
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acylation: To a solution of 4-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane at 0 °C, add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Reduction: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the purified amide (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-aryl-4-methoxy-1,2,3,4-tetrahydroisoquinoline derivative.
-
Purify the final product by column chromatography.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard procedure to assess the antiproliferative activity of the synthesized this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Quantitative Data Presentation
The cytotoxic activities of representative this compound and related derivatives are summarized in the table below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| GM-3-13 | 4-Methoxy-THIQ derivative | Colon Cancer Cells | 5.44 | [1] |
| Compound 6e | 6,7-dimethoxy-THIQ derivative | K562/A02 | 0.66 | [2] |
| Compound 6h | 6,7-dimethoxy-THIQ derivative | K562/A02 | 0.65 | [2] |
| Compound 7c | 6,7-dimethoxy-THIQ derivative | K562/A02 | 0.96 | [2] |
| Compound 2i | 8-methoxy-4-anilinoquinoline | HeLa | 7.15 | [3] |
| Compound 2i | 8-methoxy-4-anilinoquinoline | BGC-823 | 4.65 | [3] |
Mechanism of Action and Signaling Pathways
Derivatives of isoquinoline and related heterocyclic structures often exert their antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in human cancers and a common target for isoquinoline-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. This compound derivatives can be designed to inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the development of antitumor agents from this compound involves a multi-step process from chemical synthesis to biological evaluation.
Caption: Workflow for the synthesis and evaluation of this compound-based antitumor agents.
Conclusion
This compound and its derivatives, particularly the 1,2,3,4-tetrahydroisoquinoline scaffold, represent a promising class of compounds for the development of novel antitumor agents. Their synthesis is accessible through established chemical methodologies, and they have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop these scaffolds into clinically effective anticancer drugs.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxyisoquinoline: A Versatile Scaffold for Chemical Biology and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyisoquinoline is a heterocyclic aromatic compound that serves as a valuable and versatile building block in the fields of chemical biology and medicinal chemistry. As a synthetic analog of naturally occurring isoquinoline alkaloids, it provides a fundamental scaffold for the development of more complex and biologically active molecules.[1] The isoquinoline core is a "privileged structure" in drug discovery, frequently appearing in a wide range of pharmacologically active compounds, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and binding affinities, making it a key feature in the design of targeted therapeutic agents.[1]
While this compound itself is not typically used as a direct biological probe, its true power lies in its role as a starting material for the synthesis of potent and selective inhibitors of various cellular signaling pathways. This document provides an overview of its applications, with a focus on its utility in developing kinase inhibitors, and presents example protocols for evaluating the biological activity of its derivatives.
Key Applications in Chemical Biology
-
Scaffold for Kinase Inhibitors: The isoquinoline and quinoline families are prominent scaffolds for the development of kinase inhibitors, a major class of anticancer drugs.[1] Derivatives of this compound can be synthesized to target specific kinases involved in cancer cell proliferation and survival.
-
Probing Cellular Pathways: As a core structural motif, this compound is utilized to synthesize chemical probes to investigate enzyme interactions and elucidate cellular signaling pathways.[1]
-
Medicinal Chemistry Precursor: It serves as a crucial intermediate in the design and synthesis of novel therapeutic agents for a variety of diseases.[1]
Targeting the MAPK Signaling Pathway
Derivatives of the isoquinoline scaffold have shown significant potential in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. For example, a synthetic derivative of a bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, has been shown to be a potent inhibitor of the MAPK pathway, specifically targeting MEK1 and ERK1/2. This compound exhibits strong cytotoxic and apoptosis-inducing effects in non-small-cell lung cancer (NSCLC) cells.
Below is a diagram illustrating the MAPK signaling pathway and the potential points of intervention for inhibitors derived from a this compound scaffold.
Development of Kinase Inhibitors: A Representative Workflow
The use of this compound as a starting scaffold for the development of kinase inhibitors typically follows a structured workflow from library synthesis to lead optimization.
Quantitative Data for Isoquinoline-Based Inhibitors
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| 22-(4-pyridinecarbonyl) jorunnamycin A | MEK1/ERK1/2 Pathway | Cytotoxicity (MTT) | H460 (NSCLC) | 18.9 ± 0.76 |
| 22-(4-pyridinecarbonyl) jorunnamycin A | MEK1/ERK1/2 Pathway | Cytotoxicity (MTT) | A549 (NSCLC) | 14.43 ± 0.68 |
| 22-(4-pyridinecarbonyl) jorunnamycin A | MEK1/ERK1/2 Pathway | Cytotoxicity (MTT) | H292 (NSCLC) | 16.95 ± 0.41 |
Data for 22-(4-pyridinecarbonyl) jorunnamycin A, a derivative of a bistetrahydroisoquinolinequinone.
Experimental Protocols
The following are example protocols that can be adapted for the evaluation of novel compounds derived from the this compound scaffold.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of synthesized isoquinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Dispensing:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase in the assay buffer.
-
Add the kinase solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
Add this solution to the wells to start the kinase reaction.
-
Incubate for a predetermined time (e.g., 1 hour) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Incubate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate using a plate reader appropriate for the detection technology (e.g., luminescence for ADP-Glo™, time-resolved fluorescence for HTRF®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Conclusion
This compound is a cornerstone scaffold in chemical biology and drug discovery, enabling the synthesis of a diverse array of biologically active molecules. Its utility as a precursor for potent kinase inhibitors, particularly those targeting the MAPK pathway, highlights its importance in the development of novel cancer therapeutics. The provided protocols offer a foundation for researchers to evaluate the biological activities of novel compounds derived from this versatile chemical tool. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of new chemical probes and drug candidates.
References
Application Notes and Protocols for N-Alkylation of 4-Methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 4-methoxyisoquinoline, a core transformation in the synthesis of various biologically active compounds and functional materials. The protocol is based on established methods for the quaternization of isoquinolines and related nitrogen-containing heterocycles.
Introduction
N-alkylation of the isoquinoline core is a fundamental synthetic strategy to produce N-alkylisoquinolinium salts. These quaternary ammonium compounds are valuable intermediates and final products in medicinal chemistry and materials science. The introduction of an alkyl group at the nitrogen atom can significantly modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. This, in turn, can influence its biological activity, making N-alkylation a key step in structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The 4-methoxy substituent on the isoquinoline ring can also influence the reactivity and properties of the resulting quaternary salt.
General Reaction Scheme
The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of the isoquinoline acts as a nucleophile, attacking an alkyl halide electrophile. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkyl-4-methoxyisoquinolinium halide salt.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocol: N-Methylation of this compound
This protocol details the synthesis of N-methyl-4-methoxyisoquinolinium iodide.
Materials:
-
This compound
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, add anhydrous diethyl ether to the reaction mixture to precipitate the N-methyl-4-methoxyisoquinolinium iodide salt.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under vacuum to obtain the final N-methyl-4-methoxyisoquinolinium iodide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides. The data is compiled based on typical yields and reaction times for similar N-alkylation reactions of heterocyclic compounds.
| Entry | Alkyl Halide (R-X) | R Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Methyl | DMF | 65 | 5 | 92 |
| 2 | Ethyl Bromide | Ethyl | Acetonitrile | 80 | 8 | 85 |
| 3 | Benzyl Chloride | Benzyl | DMF | 70 | 6 | 88 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Step-by-step workflow for the synthesis of N-alkyl-4-methoxyisoquinolinium halides.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Iodomethane - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Use of 4-Methoxyisoquinoline in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Within this class, 4-methoxyisoquinoline serves as a valuable starting point and a key structural component in the design and synthesis of novel therapeutic agents.[1] Its derivatives have been investigated for a variety of pharmacological activities, including antitumor, antibacterial, and antiviral properties.[1] In the realm of oncology, the development of kinase inhibitors is a major focus, and heterocyclic scaffolds like isoquinoline are of significant interest for their potential to target the ATP-binding site of various kinases.[1][2]
These application notes provide an overview of the utility of isoquinoline derivatives, with a focus on a closely related scaffold, pyrazolo[3,4-g]isoquinoline, in the development of kinase inhibitors. Due to a scarcity of publicly available data specifically on this compound kinase inhibitors, these notes will leverage data from structurally similar compounds to provide relevant protocols and insights into potential applications. The methodologies and pathways described are broadly applicable to the characterization of novel kinase inhibitors based on such heterocyclic cores.
Data Presentation: Kinase Inhibitory Activity
Table 1: Inhibitory Activity of Nitro-Substituted Pyrazolo[3,4-g]isoquinoline Derivatives [2]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |
| 1b | 57 | - | - | - |
| 1c | 66 | - | - | - |
Note: "-" indicates data not provided or not meeting the threshold for determination in the study.
Table 2: Inhibitory Activity of Amino-Substituted Pyrazolo[3,4-g]isoquinoline Derivatives [2]
| Compound | Haspin IC50 (nM) | DYRK1A IC50 (nM) |
| 2c | 62 | 248 |
Table 3: Inhibitory Activity of 4-Alkyl-Substituted Pyrazolo[3,4-g]isoquinoline Derivatives [2]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | CDK9 IC50 (nM) | GSK3 IC50 (nM) |
| 3a (4-Methyl) | 167 | 101 | - | - |
| 3c (4-Propyl) | >1000 | 218 | 363 | - |
| 3d (4-Cyclopropyl) | >1000 | 289 | 295 | 344 |
Note: For compounds 3b (4-Et) and 3e (4-Bu), inhibition of Haspin did not exceed 50% at a concentration of 1 µM.[2]
Signaling Pathways
Kinase inhibitors derived from heterocyclic scaffolds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While the specific pathways targeted by this compound derivatives are not detailed in the provided search results, related quinoline and quinazoline compounds are known to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2.[3][4][5][6] Inhibition of these receptors can disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of kinase inhibitors, based on methodologies for related heterocyclic compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Haspin, CLK1)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.
-
Add the kinase and Eu-anti-tag antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a microplate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis for Phosphorylated Kinase Levels
This protocol is used to determine if a test compound inhibits the phosphorylation of a target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of the phosphorylated and total kinase.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive research on its derivatives is still emerging, the data from closely related isoquinoline analogs, such as the pyrazolo[3,4-g]isoquinolines, demonstrate the potential of this compound class to yield potent and selective kinase inhibitors. The experimental protocols provided herein offer a robust framework for the biological evaluation of new chemical entities based on the this compound and related heterocyclic cores. Future research in this area will likely uncover specific kinase targets and further delineate the therapeutic potential of this versatile scaffold.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methoxyisoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a heterocyclic aromatic organic compound belonging to the isoquinoline alkaloid class.[1] These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including potential antitumor, antibacterial, and anti-inflammatory properties.[1] The methoxy group at the 4-position is a key structural feature that influences the molecule's electronic properties and biological activity, making it a valuable building block for the synthesis of more complex therapeutic agents.[1]
Q2: What are the primary classical methods for synthesizing the isoquinoline core?
The most common and historically significant methods for synthesizing the isoquinoline framework include:
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, followed by oxidation to form the isoquinoline.[2][3][4] It is particularly effective for arenes that are electron-rich.[3][4]
-
Pomeranz-Fritsch Reaction (and its modifications): This method uses an acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline.[5][6] The Bobbitt modification of this reaction produces 1,2,3,4-tetrahydroisoquinolines.[6][7]
-
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.
-
Pictet-Gams Reaction: This is a variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenethylamide to directly form the isoquinoline.[2]
While effective, these traditional methods can sometimes require harsh conditions, which has led to the development of greener, more sustainable synthetic alternatives.[8][9]
Q3: How do I choose the most suitable synthetic route?
The choice of synthetic route depends on several factors:
-
Starting Material Availability: The complexity and commercial availability of the necessary precursors are critical considerations.
-
Substitution Pattern: The electronic nature of the substituents on the aromatic ring can significantly influence the success of a reaction. For instance, the Bischler-Napieralski reaction is most effective with electron-donating groups on the benzene ring.[4][10]
-
Desired Final Product: If a tetrahydroisoquinoline is the target, a modified approach like the Bobbitt modification of the Pomeranz-Fritsch reaction or the Pictet-Spengler reaction might be more direct.[6][7]
-
Scale and Environmental Concerns: For larger-scale synthesis, newer, more environmentally friendly methods might be preferable to classical routes that use harsh reagents and produce significant waste.[8][11]
Troubleshooting Guide
Issue 1: Low Yield in Bischler-Napieralski Reaction
Q: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline intermediate. How can I improve it?
A: Low yields in this reaction are a common issue and can often be traced back to the choice of reagents, reaction conditions, or the electronic nature of your substrate.
Troubleshooting Steps:
-
Assess the Activating Group: The cyclization is an intramolecular electrophilic aromatic substitution, which is facilitated by electron-donating groups (EDGs) on the aromatic ring.[10] Substrates lacking strong EDGs may require more forceful conditions.
-
Optimize the Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
-
Phosphoryl chloride (POCl₃) is the most common reagent.[2][4] Using it as both the reagent and solvent at reflux is a standard procedure.
-
For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2][10]
-
Other Lewis acids like Tf₂O (triflic anhydride) or polyphosphoric acid (PPA) can also be used and may offer milder conditions.[2][12]
-
-
Control Reaction Temperature and Time: The reaction typically requires heating (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.
-
Consider Solvent Choice: While the reaction is often run neat in POCl₃, using a high-boiling inert solvent like toluene or xylene can sometimes improve results. For minimizing certain side reactions, nitriles have been used as solvents.[10]
Data on Reagent Choice for Bischler-Napieralski Cyclization
| Dehydrating Agent | Substrate Requirement | Typical Conditions | Notes |
| POCl₃ | Electron-rich arenes | Reflux, neat or in solvent (e.g., acetonitrile) | Most common and widely used agent.[2][4] |
| P₂O₅ in POCl₃ | Lacking electron-donating groups | Reflux | Provides stronger dehydrating conditions for less reactive substrates.[2][10] |
| Tf₂O | General substrates | Milder conditions (e.g., with pyridine derivatives) | Can promote a tandem annulation from simpler substrates like phenylethanols and nitriles.[12] |
| Polyphosphoric Acid (PPA) | Phenethylcarbamates | High temperature | Effective but can be difficult to work with.[2] |
Logical Troubleshooting Flow for Low Yield
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Methoxyisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Methoxyisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for purifying crude this compound are column chromatography and recrystallization.[1][2] The choice between these methods depends on the nature and quantity of the impurities. Column chromatography is generally preferred for separating complex mixtures or when a very high degree of purity is required.[1] Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[3]
Q2: What are the likely impurities in a crude this compound sample?
A2: Impurities in crude this compound typically originate from the synthesis process. Common synthesis routes like the Pomeranz-Fritsch reaction can lead to the following impurities:[4][5]
-
Unreacted Starting Materials: Such as m-anisaldehyde and aminoacetaldehyde diethyl acetal.
-
Reaction Intermediates: Incomplete cyclization can leave behind benzalaminoacetal intermediates.[5]
-
Side Products: Formation of isomeric isoquinolines or other by-products from alternative reaction pathways.
-
Reagents from Workup: Residual acids or bases used during the reaction and workup.
-
Degradation Products: Exposure to harsh conditions like strong acids and high temperatures can cause decomposition.[6]
Q3: My purified this compound has a persistent yellow or brownish color. How can I remove it?
A3: A persistent color after initial purification often indicates the presence of highly conjugated or polar impurities. Here are a few strategies to address this:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added.[7] The solution is then boiled for a few minutes and hot-filtered to remove the charcoal, which adsorbs many colored impurities.[7] Use charcoal judiciously, as it can also adsorb some of your desired product.[8]
-
Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is the recommended next step. The colored impurities may have different polarities and can be separated from the product on a silica gel column.[9]
-
Reversed-Phase Chromatography: For stubborn impurities, switching the mode of chromatography can be effective. If normal-phase (silica gel) chromatography fails to remove the color, reversed-phase chromatography, which separates compounds based on different principles, may provide the necessary resolution.[9]
Q4: I'm having trouble getting my this compound to crystallize. What can I do?
A4: Difficulty in crystallization is a common challenge and can be due to several factors:
-
Solution is not Saturated: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration of your compound.[8]
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.[10] It might be necessary to first purify the compound by column chromatography to remove these inhibitors.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11]
-
Lack of Nucleation Sites: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" (a tiny crystal of pure this compound) to the cooled solution.[12]
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[12] To remedy this:
-
Add More Solvent: Reheat the mixture to dissolve the oil and add more of the hot solvent to decrease the concentration. Then, allow it to cool slowly.[12]
-
Change the Solvent System: If a single solvent isn't working, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat until the solution is clear again, and then allow it to cool slowly.[12]
Data Presentation
The following tables summarize typical parameters for the purification of isoquinoline derivatives. Note that these are illustrative, and optimal conditions for this compound should be determined empirically.
Table 1: Illustrative Column Chromatography Parameters for Isoquinoline Derivatives
| Parameter | Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | A standard adsorbent for separating compounds of moderate polarity.[13] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Start with a less polar mixture and gradually increase the polarity to elute the compound.[1] |
| Dichloromethane/Methanol Gradient (e.g., 100:0 to 95:5) | An alternative for more polar compounds. | |
| TLC Monitoring | Same solvent system as the column | To track the separation and identify fractions containing the pure product.[1] |
| Visualization | UV lamp (254 nm) | Aromatic compounds like isoquinolines are typically UV active. |
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good starting point for moderately polar organic solids. |
| Toluene | A less polar option that can be effective for aromatic compounds.[14] |
| Ethyl Acetate/Hexane | A mixed-solvent system that allows for fine-tuning of solubility.[14] |
| Ethanol/Water | A common mixed-solvent system where water acts as the anti-solvent.[12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.[1] The addition of a small amount of triethylamine (0.1-1%) to the eluent can help prevent tailing of the basic isoquinoline on the acidic silica gel.[15]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into a glass chromatography column with a cotton or glass wool plug at the bottom.
-
Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.[16]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.[16]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the least polar composition.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different potential solvent to each tube and observe the solubility at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.[11]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www-leland.stanford.edu [www-leland.stanford.edu]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 36034-54-5 | Benchchem [benchchem.com]
Navigating the Challenges of Isoquinoline Synthesis: A Technical Support Guide to the Pomeranz-Fritsch Reaction
For researchers, scientists, and professionals in drug development, the Pomeranz-Fritsch synthesis is a powerful tool for constructing the isoquinoline core, a key scaffold in many biologically active molecules. However, the path to the desired product is often fraught with competing side reactions that can significantly impact yield and purity. This technical support center provides a comprehensive guide to troubleshooting these challenges, complete with frequently asked questions, detailed experimental protocols, and a clear visualization of the reaction pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Pomeranz-Fritsch synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in the Pomeranz-Fritsch synthesis and can be attributed to several factors:
-
Substituent Effects: The electronic nature of the substituents on the starting benzaldehyde has a profound impact. Electron-donating groups (EDGs) on the aromatic ring generally increase the rate of the desired electrophilic cyclization, leading to higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization less favorable and often resulting in lower yields or even reaction failure.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While concentrated sulfuric acid is traditionally used, it can lead to charring and other side reactions.[1] Experimenting with alternative acid catalysts such as polyphosphoric acid (PPA), trifluoroacetic anhydride, or lanthanide triflates may improve yields for specific substrates.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time must be carefully optimized. Insufficient heat may prevent the reaction from proceeding, while excessive heat or prolonged reaction times can cause decomposition of starting materials and products. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended to determine the optimal endpoint.
Q2: I'm observing a significant amount of an unexpected byproduct. What are the common side reactions?
Several side reactions can compete with the desired isoquinoline formation. The most common include:
-
Oxazole Formation: This is a major competing pathway where the intermediate undergoes an alternative cyclization to form an oxazole derivative instead of the isoquinoline. This is particularly prevalent under certain acidic conditions.
-
Formation of Benzo[d]azepinone Scaffolds: In some modified procedures, such as the Ugi/Pomeranz-Fritsch reaction, a seven-membered benzo[d]azepinone ring can be formed as a byproduct, especially when using aqueous HCl in dioxane.[3]
-
Incomplete Cyclization or Intermediate Isolation: In some cases, the reaction may stall at the intermediate stage, such as the N-tosyl-1,2-dihydroisoquinoline, especially in modified protocols.[4]
Q3: How can I minimize the formation of the oxazole byproduct?
Minimizing oxazole formation often involves careful selection of the acid catalyst and reaction conditions. The use of milder Lewis acids instead of strong Brønsted acids like sulfuric acid can sometimes favor the desired isoquinoline pathway. Additionally, modifications to the starting materials, such as using a pre-formed N-tosylated amine, can direct the cyclization towards the isoquinoline product.
Q4: My starting material has a secondary amine. Are there any special precautions I should take?
Yes, the presence of an unprotected secondary amine in the starting material can interfere with the reaction and lead to undesired side products.[3] It is highly recommended to protect the secondary amine, for example, with a tosyl group. This protecting group can be removed in a subsequent step after the isoquinoline core has been successfully formed.[3]
Quantitative Data Summary
The following table summarizes the impact of substituents and acid catalysts on the yield of the Pomeranz-Fritsch synthesis.
| Starting Benzaldehyde Substituent | Acid Catalyst | Product | Yield (%) | Side Product(s) | Reference |
| 3,4-Dimethoxy (EDG) | Conc. H₂SO₄ | 6,7-Dimethoxyisoquinoline | High | Low levels of byproducts | [5] |
| 4-Nitro (EWG) | Conc. H₂SO₄ | 7-Nitroisoquinoline | Low | Significant decomposition/side products | |
| 3-Ethoxy (EDG) | Conc. H₂SO₄ | 6-Ethoxyisoquinoline | 80% | Unspecified | [1] |
| Unsubstituted | Trifluoroacetic anhydride | Isoquinoline | Moderate | Oxazole and other byproducts | [2] |
| 3,4,5-Trimethoxy (EDG) | Methanesulfonic acid (10 equiv) | 6,7,8-Trimethoxyisoquinoline derivative | 35% | Unspecified | [3] |
| 3,4,5-Trimethoxy (EDG) | TFA | 6,7,8-Trimethoxyisoquinoline derivative | 46% | No 2-oxopiperazine observed | [3] |
Reaction Pathways
The desired Pomeranz-Fritsch synthesis of isoquinoline faces competition from a significant side reaction leading to the formation of an oxazole. The following diagram illustrates these competing pathways.
Caption: Main and side reaction pathways in the Pomeranz-Fritsch synthesis.
Experimental Protocols
Protocol 1: Standard Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline [5]
This protocol describes a modified procedure for the synthesis of 6,7-dimethoxyisoquinoline.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Aminoacetaldehyde dimethyl acetal
-
Tosyl chloride
-
Sodium borohydride
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Toluene
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water until the reaction is complete (monitor by TLC).
-
Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.
-
Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.
-
Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.
-
Work-up: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.
Protocol 2: Bobbitt Modification for the Synthesis of Tetrahydroisoquinolines [6]
The Bobbitt modification allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines by incorporating a reduction step. This modification often uses a reduced acid concentration, which can advantageously reduce the formation of side products.[6]
General Procedure:
-
Iminoacetal Formation: Condense the substituted benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent like benzene, typically with azeotropic removal of water using a Dean-Stark apparatus.
-
Reduction of Imine: The intermediate iminoacetal is reduced to the corresponding aminoacetal. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or Platinum on carbon.
-
Cyclization: The resulting aminoacetal is then cyclized under acidic conditions. A key feature of the Bobbitt modification is the use of a lower concentration of acid (e.g., concentrated HCl) compared to the classical Pomeranz-Fritsch conditions.
-
Work-up and Purification: The reaction is worked up by neutralization and extraction, followed by purification of the resulting tetrahydroisoquinoline, typically by chromatography or crystallization.
Protocol 3: Fujioka/Kita Modified Pomeranz-Fritsch Cyclization [7][8]
This modified procedure utilizes milder conditions to prepare 1,2-dihydroisoquinolines, which can be sensitive to the harsh acids used in the classical method.
General Procedure:
-
Activation of Dimethylacetal: The reaction is carried out by treating the benzalaminoacetal substrate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of an amine base.
-
Cyclization: The activation under these mild conditions promotes the cyclization to form the 1,2-dihydroisoquinoline product.
-
Further Functionalization: The resulting 1,2-dihydroisoquinolines are valuable intermediates that can be subsequently reduced to tetrahydroisoquinolines or oxidized to fully aromatized isoquinolines.[7]
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 7. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization | CoLab [colab.ws]
Technical Support Center: Optimization of 4-Methoxyisoquinoline Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 4-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of this compound?
A1: Common strategies for functionalizing the this compound core include classical methods like the Bischler-Napieralski and Pictet-Spengler reactions for synthesizing the isoquinoline ring system, followed by functionalization.[1][2][3] More modern and direct approaches involve transition-metal-catalyzed C-H functionalization, particularly with palladium catalysts, and photoredox catalysis for mild and selective transformations.[4][5][6] The methoxy group at the 4-position is a strong electron-donating group, which activates the benzene portion of the molecule towards electrophilic attack, preferentially at the ortho and para positions relative to the methoxy group.[1]
Q2: My C-H functionalization reaction on this compound is not proceeding or giving a low yield. What are the potential causes?
A2: Low or no yield in C-H functionalization can be attributed to several factors. The choice of catalyst, ligand, and oxidant is crucial. For instance, in palladium-catalyzed arylations, the combination of the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., a phosphine ligand) can significantly impact the reaction's efficiency.[7] The reaction conditions, such as temperature, solvent, and the presence of additives, also play a critical role. Traces of water can be deleterious to some reactions, making the use of molecular sieves necessary.[7] Furthermore, performing the reaction under an inert atmosphere can be essential to prevent catalyst deactivation or unwanted side reactions.
Q3: How can I improve the regioselectivity of the functionalization on the this compound core?
A3: The inherent electronic properties of this compound direct electrophilic substitutions to specific positions. The methoxy group strongly activates the C5 and C7 positions. For C-H functionalization, the regioselectivity is often controlled by a directing group.[8] In the absence of a strong directing group, the reaction may proceed at the most electronically favorable or sterically accessible position. The choice of catalyst and reaction conditions can also influence the regioselectivity. For example, in some palladium-catalyzed reactions, the use of specific ligands can favor one position over another.[9]
Q4: I am observing the formation of significant tar or polymeric material in my reaction. How can this be minimized?
A4: Tar formation is a common issue, especially in reactions conducted at high temperatures or with prolonged reaction times.[10] To minimize this, carefully control the reaction temperature and monitor the reaction progress closely to avoid overheating. Using a sufficient amount of solvent can also help to maintain a stirrable and homogeneous reaction mixture.[10] In some cases, the choice of solvent itself can influence the formation of byproducts; screening different solvents can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider a different palladium source or ligand.[7] |
| Inappropriate reaction temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature under photoredox conditions.[5][11] | |
| Unsuitable solvent | Screen a range of solvents with different polarities. Aromatic solvents like toluene or polar aprotic solvents like DMF are commonly used.[7] | |
| Presence of water or oxygen | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use of molecular sieves can be beneficial.[7] | |
| Poor Regioselectivity | Lack of a directing group | If a specific regioselectivity is desired, consider introducing a directing group onto the molecule. |
| Steric hindrance | The bulky nature of the reactants or the catalyst may prevent reaction at the desired site. Consider using a less sterically hindered catalyst or coupling partner. | |
| Electronic effects | The inherent electronic properties of the substrate are directing the reaction to an undesired position. Modifying the electronic nature of the reactants or the catalyst system might alter the selectivity. | |
| Formation of Multiple Products | Isomerization | The reaction conditions might be promoting the formation of isomers. Analyze the product mixture carefully using techniques like NMR and mass spectrometry to identify all isomers formed.[10] |
| Side reactions | The starting material or product may be undergoing decomposition or other side reactions. Lowering the reaction temperature or shortening the reaction time could help. | |
| Reaction is Too Vigorous or Exothermic | Highly reactive reagents | Add the reactive reagents slowly and with efficient cooling (e.g., using an ice bath).[12] |
| Inadequate heat dissipation | Ensure efficient stirring to dissipate heat and prevent localized hotspots.[12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (10-20 mol%), and a base such as K₂CO₃ or Ag₂CO₃ (2.0 equiv.).[7]
-
Add anhydrous solvent (e.g., toluene, DMF) and molecular sieves (4Å) under an inert atmosphere.[7]
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Photoredox-Catalyzed Functionalization
This method offers milder reaction conditions for certain functionalizations.
-
In a reaction vessel, combine this compound (1.0 equiv.), the coupling partner (e.g., an alkyl bromide), and a photoredox catalyst (e.g., a ruthenium or iridium complex, or an organic dye) (1-5 mol%).[6][13]
-
Add a suitable solvent (e.g., acetonitrile, DMSO) and any necessary additives, such as a base or a reductive quenching agent.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature, ensuring efficient stirring.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture and purify the product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for C-2 Arylation of a Quinoline N-oxide Derivative[7]
| Entry | Ligand | Base | Solvent | Yield (%) |
| 1 | PCy₂tBu | Ag₂CO₃ | Toluene | 95 |
| 2 | PPh₃ | Ag₂CO₃ | Toluene | <10 |
| 3 | Xantphos | Ag₂CO₃ | Toluene | 0 |
| 4 | PCy₂tBu | K₂CO₃ | Toluene | 0 |
| 5 | PCy₂tBu | AgOAc | Toluene | 88 |
| 6 | PCy₂tBu | Ag₂CO₃ | Dioxane | 75 |
| 7 | PCy₂tBu | Ag₂CO₃ | MeCN | 62 |
Note: This data is for a related quinoline derivative and serves as an example of parameters to optimize for this compound functionalization.
Visualizations
Caption: A flowchart for troubleshooting low product yield.
Caption: A typical experimental workflow for C-H functionalization.
Caption: A simplified palladium catalytic cycle for C-H arylation.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations [mdpi.com]
Navigating the Scale-Up of 4-Methoxyisoquinoline Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 4-Methoxyisoquinoline synthesis is critical for advancing drug development programs that rely on this key heterocyclic building block. Transitioning from laboratory-scale experiments to pilot plant or industrial production often introduces a unique set of challenges that can impact yield, purity, and process safety. This technical support center provides a comprehensive resource to anticipate, troubleshoot, and overcome these hurdles.
Troubleshooting Guide: Common Issues in this compound Scale-Up
This guide addresses specific problems that may arise during the production of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: Why has the yield of our this compound synthesis significantly decreased after moving to a larger reactor?
Answer:
A drop in yield is a frequent challenge during scale-up. This can often be attributed to several factors that do not scale linearly from the laboratory bench to a production environment.
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inadequate heat dissipation. This may create localized "hot spots" where starting materials, intermediates, or the final product can decompose, leading to lower yields and the formation of impurities.
-
Mixing Inhomogeneity: Achieving uniform mixing in a large vessel is more challenging than in a small flask. Poor mixing can result in localized concentration gradients of reactants, which may favor the formation of byproducts over the desired this compound.
-
Extended Reaction and Work-up Times: At a larger scale, processes such as heating, cooling, and the addition of reagents inherently take longer. Prolonged exposure to high temperatures or harsh acidic or basic conditions during the reaction and work-up can lead to the degradation of sensitive compounds.
Solutions:
-
Optimize Heating and Cooling: Employ reactors with efficient heat exchangers and consider a gradual temperature ramp-up. For highly exothermic reactions, controlled, portion-wise addition of reagents is crucial.
-
Improve Mixing Efficiency: Utilize appropriate impeller designs and agitation speeds for the specific reactor geometry and reaction mixture viscosity. Baffles within the reactor can also help to ensure thorough mixing.
-
Monitor and Minimize Reaction Time: Track the reaction progress closely using in-process controls (e.g., TLC, HPLC, or UPLC) to determine the optimal reaction time and avoid prolonged heating after completion.
Question 2: We are observing the formation of a significant amount of a styrene-like byproduct during our Bischler-Napieralski reaction. How can we mitigate this?
Answer:
The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction.[1] This is particularly common when the intermediate nitrilium ion is prone to fragmentation.
Mitigation Strategies:
-
Choice of Solvent: Using a nitrile-based solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the fragmentation pathway.[1]
-
Alternative Reagents: Employing oxalyl chloride to generate an N-acyliminium intermediate can be an effective strategy to avoid the formation of the nitrilium ion that precedes the retro-Ritter fragmentation.[1]
-
Milder Reaction Conditions: Modern protocols using reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) allow for the reaction to be conducted at lower temperatures, which can disfavor the fragmentation side reaction.
Question 3: Our final product purity is lower than expected after scale-up, and we are struggling with the removal of closely-related impurities. What purification strategies are effective at a larger scale?
Answer:
Purification at scale requires a shift from laboratory techniques like column chromatography to more industrially viable methods.
-
Crystallization: This is one of the most effective and economical methods for purifying solid products at a large scale. A systematic approach to solvent screening and optimization of crystallization conditions (temperature, cooling rate, and agitation) is crucial.
-
Distillation: If this compound or its precursors are liquids, vacuum distillation can be an effective purification method.
-
Extraction: A well-designed series of aqueous extractions at different pH values during the work-up can selectively remove acidic or basic impurities.
-
Adsorbent Treatment: Passing a solution of the crude product through a bed of activated carbon or silica gel can remove colored impurities and some polar byproducts.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for producing this compound?
The two most widely employed methods for the synthesis of the isoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[2]
-
Bischler-Napieralski Reaction: This involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The resulting 3,4-dihydroisoquinoline is then oxidized to afford the aromatic isoquinoline.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a 1,2,3,4-tetrahydroisoquinoline, which is subsequently oxidized to the isoquinoline.[4]
How do I choose between the Bischler-Napieralski and Pictet-Spengler reactions for my synthesis?
The choice depends on the availability of starting materials and the desired substitution pattern.
-
The Bischler-Napieralski reaction starts with a β-arylethylamide and is generally robust, but often requires harsh, high-temperature conditions.[2]
-
The Pictet-Spengler reaction begins with a β-arylethylamine and an aldehyde or ketone.[2] For substrates with electron-donating groups on the aromatic ring, this reaction can often be carried out under milder conditions.[5]
What are the key safety considerations when scaling up the synthesis of this compound?
-
Exothermic Reactions: Both the Bischler-Napieralski and Pictet-Spengler reactions can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction. Reaction calorimetry studies are recommended to understand the thermal profile of the reaction.
-
Hazardous Reagents: Reagents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are essential.
-
Solvent Handling: The use of large volumes of flammable organic solvents requires proper grounding and bonding to prevent static discharge, as well as adequate ventilation.
Data Presentation
Table 1: Impact of Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | 110 | 65-75 |
| P₂O₅ in POCl₃ | Toluene | 110 | 75-85 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 to 0 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Common Byproducts and Their Removal Strategies
| Byproduct Type | Formation Pathway | Removal Method |
| Styrene derivative | Retro-Ritter reaction in Bischler-Napieralski synthesis | Optimize reaction conditions (milder reagents, lower temperature); Distillation if boiling points differ significantly. |
| Over-reduced species | Incomplete oxidation of tetrahydroisoquinoline or dihydroisoquinoline | Controlled oxidation; Recrystallization to separate from the more aromatic product. |
| Positional isomers | In Pictet-Spengler with unsymmetrical starting materials | Chromatographic separation (less ideal for scale-up); Careful selection of starting materials to favor desired regioselectivity. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 3,4-Dihydro-6-methoxyisoquinoline
Materials:
-
N-(2-(3-methoxyphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Sodium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the N-(2-(3-methoxyphenyl)ethyl)acetamide and anhydrous toluene.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (2.0-3.0 equivalents) to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a cooled, stirred solution of saturated sodium bicarbonate. Caution: Quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydro-6-methoxyisoquinoline.
Protocol 2: Oxidation to this compound
Materials:
-
Crude 3,4-dihydro-6-methoxyisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Toluene
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the crude 3,4-dihydro-6-methoxyisoquinoline in toluene.
-
Catalyst Addition: Add 10% Pd/C (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields during scale-up.
References
Troubleshooting guide for the synthesis of substituted isoquinolines
Welcome to the technical support center for the synthesis of substituted isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for the synthesis of this important class of heterocyclic compounds. The following frequently asked questions (FAQs) and troubleshooting guides are organized by the most common synthetic methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Bischler-Napieralski reaction. What are the common causes?
Low yields in the Bischler-Napieralski reaction are frequently due to a few key factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[1][2]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.
Q2: My Pictet-Spengler reaction is not working. What should I check?
Common issues with the Pictet-Spengler reaction include:
-
Aromatic Ring Nucleophilicity: The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles. Phenyl groups are less nucleophilic and may require harsher conditions, such as higher temperatures and strong acids, to achieve good yields.[3]
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this electrophilic species is crucial for the subsequent cyclization. Insufficiently acidic conditions may fail to generate the iminium ion in sufficient concentration.
-
Reaction Conditions: While traditionally carried out with heating in a protic solvent with an acid catalyst, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[3]
Q3: I am observing significant byproduct formation in my Pomeranz-Fritsch synthesis. What are the likely side reactions?
The Pomeranz-Fritsch reaction can be prone to side reactions, with the most common being:
-
Oxazole Formation: This is a major competing pathway that can significantly reduce the yield of the desired isoquinoline.
-
Decomposition: The use of strong acids like concentrated sulfuric acid, especially at elevated temperatures, can lead to charring and decomposition of the starting materials and products.[4]
Troubleshooting Guides
Bischler-Napieralski Reaction
This reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][5][6][7]
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃. | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely. |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of Styrene Side Product | Retro-Ritter reaction is favored due to the formation of a highly conjugated system. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product. Employ milder conditions (Tf₂O/2-chloropyridine) at lower temperatures. Consider using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][2] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | Modification of activating groups may be necessary to direct the cyclization. Be aware that ipso-attack followed by rearrangement can occur, especially with P₂O₅.[7] |
The choice of dehydrating agent can significantly impact the yield of the Bischler-Napieralski reaction. The following table provides a comparison of yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions.
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | 110 | 65 |
| P₂O₅ / POCl₃ | Toluene | 110 | 85 |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | 0 to rt | 92 |
| PPA | - | 150 | 70 |
| PCl₅ | CH₂Cl₂ | rt | 55 |
Data is illustrative and may vary based on specific substrate and reaction scale.
Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[3]
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring is not sufficiently nucleophilic. | For less activated rings (e.g., phenyl groups), use harsher conditions such as higher temperatures and stronger acids (e.g., TFA, superacids).[3] |
| The iminium ion intermediate is not forming. | Ensure the reaction is sufficiently acidic to promote imine formation and subsequent protonation to the iminium ion. | |
| Poor Yield with Activated Substrates | Reaction conditions are not optimal. | Experiment with aprotic solvents, as they have been shown to provide superior yields in some cases. Consider running the reaction without an acid catalyst if the substrate is highly activated.[3] |
| Formation of Side Products | The aldehyde or ketone is unstable under the reaction conditions. | Use a more stable derivative of the carbonyl compound or add it slowly to the reaction mixture. |
| Over-oxidation of the product. | If the desired product is the tetrahydroisoquinoline, avoid harsh oxidizing conditions during workup. |
The choice of solvent and temperature can significantly influence the outcome of the Pictet-Spengler reaction.
| Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Toluene | Reflux | 60-85 | Common choice for standard reactions. |
| Dichloromethane | Room Temp to Reflux | 50-90 | Aprotic solvent, can give cleaner reactions. |
| Acetonitrile | Reflux | 65-90 | Can be beneficial for certain substrates. |
| Trifluoroacetic Acid (TFA) | Room Temp to 60 | 40-80 | Used as both solvent and catalyst for deactivated systems. |
| Methanol | Reflux | 55-80 | Protic solvent, often used in combination with an acid catalyst. |
Data is illustrative and may vary based on specific substrates and catalysts.
Caption: Troubleshooting logic for the Pictet-Spengler reaction.
Pomeranz-Fritsch Reaction
This reaction is a method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[4][8]
| Observation | Potential Cause | Recommended Solution |
| Low Yield | Electron-withdrawing groups on the benzaldehyde deactivate the ring towards cyclization. | The reaction is more favorable with electron-donating groups. Consider alternative synthetic strategies for highly deactivated systems.[4] |
| Harsh acid catalyst (e.g., concentrated H₂SO₄) causes decomposition and charring. | Use alternative acid catalysts such as polyphosphoric acid (PPA), or Lewis acids like trifluoroacetic anhydride.[4] | |
| Significant Formation of Oxazole Byproduct | Competing reaction pathway is favored under the reaction conditions. | Modify the reaction conditions (temperature, acid catalyst) to disfavor the formation of the oxazole. Careful monitoring and optimization are key. |
| Tar Formation | Excessive heat or prolonged reaction times leading to decomposition. | Carefully control the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal reaction time. |
The yield of the Pomeranz-Fritsch reaction is highly dependent on the acid catalyst and the electronic nature of the substituents on the benzaldehyde.
| Benzaldehyde Substituent | Acid Catalyst | Typical Yield Range (%) |
| 4-Methoxy (Electron-donating) | H₂SO₄ | 60-75 |
| 4-Methoxy (Electron-donating) | PPA | 70-85 |
| Unsubstituted | H₂SO₄ | 40-55 |
| Unsubstituted | PPA | 50-65 |
| 4-Nitro (Electron-withdrawing) | H₂SO₄ | <10 |
| 4-Nitro (Electron-withdrawing) | PPA | 10-20 |
Data is illustrative and intended for comparative purposes.
Caption: Decision tree for troubleshooting the Pomeranz-Fritsch synthesis.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Add the acid catalyst (e.g., HCl, TFA, or a Lewis acid) (0.1 to 1.0 equiv, or as the solvent).
-
Heat the reaction mixture to the desired temperature (room temperature to reflux) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
-
Formation of the Benzalaminoacetal (Schiff Base):
-
Dissolve the benzaldehyde (1.0 equiv) and the 2,2-dialkoxyethylamine (1.0 equiv) in a non-polar solvent like toluene.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can be used in the next step without further purification.
-
-
Cyclization:
-
Carefully add the crude benzalaminoacetal to the acid catalyst (e.g., concentrated H₂SO₄ or PPA) at a controlled temperature (often starting at 0 °C and slowly warming).
-
Heat the reaction mixture as required (can range from room temperature to over 100 °C) and monitor the formation of the isoquinoline product by TLC or LC-MS.
-
After the reaction is complete, carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH or NH₄OH).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by chromatography or other suitable methods.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
Strategies to avoid regioisomer formation in isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my isoquinoline synthesis. What are the primary factors that control regioselectivity?
A1: Regioisomer formation is a common challenge in isoquinoline synthesis and is primarily governed by a combination of electronic and steric factors. In classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, the substitution pattern on the aromatic ring is the main determinant. In modern transition-metal-catalyzed syntheses, the choice of directing group is also a critical factor.[1]
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack, directing the cyclization to specific positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often leading to lower yields and potentially altering regioselectivity.[2][3]
-
Steric Hindrance: Bulky substituents on the aromatic ring can physically block the approach of the reacting species, favoring cyclization at less hindered positions.[4]
-
Directing Groups (in modern methods): In reactions catalyzed by metals like Ruthenium, Rhodium, or Palladium, a directing group on the substrate coordinates to the metal center, guiding the C-H activation and subsequent annulation to a specific ortho position.[1]
Q2: Which classical synthesis method should I choose to favor a specific regioisomer?
A2: The choice between methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reaction depends on the desired substitution pattern and the available starting materials.
-
Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution of a β-arylethylamide.[5] Cyclization typically occurs at the carbon ortho to the ethylamine moiety and para to an electron-donating group, if present.[6] If the para position is blocked, cyclization may occur ortho to the activating group.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[7] The cyclization is also an electrophilic aromatic substitution and is highly sensitive to activating groups on the aromatic ring. The reaction generally proceeds at the position ortho to the most powerful activating group, unless sterically hindered.[4]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal is also influenced by substituents on the benzaldehyde ring. Electron-donating groups generally favor the cyclization and can influence the position of ring closure.[8]
Troubleshooting Guides
Bischler-Napieralski Reaction
Problem: I am getting the wrong regioisomer. For example, my meta-substituted phenethylamide is giving a mixture of products.
-
Cause: The regioselectivity of the Bischler-Napieralski reaction is dictated by the position of activating groups on the aromatic ring. For a meta-substituted phenethylamide with an electron-donating group, cyclization can occur at two different ortho positions relative to the ethylamine moiety.
-
Solution Strategy:
-
Assess Electronic Bias: One cyclization position will be para to the activating group, while the other will be ortho. The para-cyclization is generally favored. If the electronics do not strongly favor one isomer, a mixture is likely.
-
Introduce a Blocking Group: If possible, temporarily introduce a bulky blocking group (e.g., a silyl group) at the undesired cyclization position to sterically direct the reaction. This group can be removed in a subsequent step.
-
Modify the Reagent: In some cases, the choice of dehydrating agent can influence the product ratio. For instance, using P₂O₅ has been reported to sometimes give "abnormal" regioisomers through cyclization at an ipso-carbon followed by rearrangement.[5] Sticking with a more standard reagent like POCl₃ may provide better selectivity for the "normal" product.[5]
-
Problem: My reaction yield is low and I observe significant formation of a styrene byproduct.
-
Cause: A major side reaction is the retro-Ritter reaction, where the intermediate nitrilium ion fragments to form a stable styrene derivative.[6] This is more common when the aromatic ring is less activated.
-
Solution Strategy:
-
Use Milder Conditions: High temperatures can promote the retro-Ritter reaction. Modern protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allow for much lower reaction temperatures (-20 °C to 0 °C), which can suppress this side reaction.[2]
-
Use Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[6]
-
Alternative Acylating Agent: Using oxalyl chloride to generate an N-acyliminium intermediate can prevent the elimination that leads to the styrene byproduct.[6]
-
Pictet-Spengler Reaction
Problem: My cyclization is not regioselective, yielding a mixture of 5- and 7-substituted tetrahydroisoquinolines from a meta-hydroxy-phenethylamine.
-
Cause: The hydroxyl group at the meta position activates both the C-2 and C-6 positions for electrophilic attack. The reaction outcome can be sensitive to reaction conditions, particularly pH.
-
Solution Strategy:
-
Control the pH: The regioselectivity of the Pictet-Spengler reaction with dopamine (3,4-dihydroxyphenethylamine) has been shown to be pH-dependent. At acidic pH, the para-cyclization product (relative to the 4-OH group) is exclusively formed. As the pH increases towards neutral, more of the ortho-cyclization product is observed.[9] Careful control of pH can, therefore, be used to favor one regioisomer.
-
Use a Directing/Protecting Group: Differentiating the two potential cyclization positions can be achieved by using a protecting group on the hydroxyl moiety that also exerts a steric or electronic directing effect.
-
Enzymatic Synthesis: Biocatalysis using enzymes like strictosidine synthase can offer exquisite regioselectivity and stereoselectivity that is unattainable through traditional chemical means.[7]
-
Data Presentation
The regiochemical outcome of isoquinoline synthesis is highly dependent on the substitution pattern of the reactants. Below is a summary of reported regioisomer ratios for the Pictet-Spengler cyclization of 2-halophenethylamines.
| Starting Material (2-halophenethylamine) | Halogen (X) | Condensation Partner | Ratio of Isomers (Normal : Halo-substituted) | Reference |
| N-methanesulfonyl-2-phenethylamine | H | Bromoacetaldehyde diethyl acetal | 100 : 0 | [4] |
| N-methanesulfonyl-2-chlorophenethylamine | Cl | Bromoacetaldehyde diethyl acetal | 0.2 : 99.8 | [4] |
| N-methanesulfonyl-2-bromophenethylamine | Br | Bromoacetaldehyde diethyl acetal | 25 : 75 | [4] |
| N-methanesulfonyl-2-iodophenethylamine | I | Bromoacetaldehyde diethyl acetal | 48 : 52 | [4] |
This table demonstrates how the nature of the halogen substituent at the C-2 position of the phenethylamine ring influences the regioselectivity of the Pictet-Spengler reaction, with more electrophilic halogens favoring cyclization at the halogen-bearing carbon.
Experimental Protocols
Protocol 1: Regioselective Bischler-Napieralski Reaction using POCl₃
This protocol describes a general procedure for the cyclization of a β-arylethylamide where the aromatic ring is activated to favor a specific regioisomer.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-arylethylamide substrate (1.0 equivalent).
-
Solvent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add an anhydrous solvent such as toluene or acetonitrile (sufficient to ensure the mixture is stirrable).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 to 5.0 equivalents) dropwise to the solution at room temperature. For reactive substrates, cooling in an ice bath may be necessary to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: Regioselective Pictet-Spengler Reaction of a Halogenated Phenethylamine
This protocol is adapted from the synthesis of halotetrahydroisoquinolines and demonstrates how a substituent can direct the cyclization.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected 2-halophenethylamine (e.g., N-methanesulfonyl-2-bromophenethylamine) (1.0 equiv.) and an aldehyde or its acetal equivalent (e.g., bromoacetaldehyde diethyl acetal) (1.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to allow for imine or iminium ion formation.
-
Cyclization: Add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) or a strong protic acid (e.g., concentrated H₂SO₄) and continue to stir at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract twice with dichloromethane.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure. Purify the residue by column chromatography on silica gel to separate the regioisomers.[4]
Visualizations
The following diagrams illustrate the logical flow of troubleshooting and decision-making when aiming to control regioselectivity in isoquinoline synthesis.
Caption: Troubleshooting workflow for addressing regioisomer formation.
Caption: Key factors influencing the regiochemical outcome of isoquinoline synthesis.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
Preventing degradation of 4-Methoxyisoquinoline during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Methoxyisoquinoline during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is advisable. The compound should be protected from light and moisture. Some sources also indicate that it may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound can vary depending on the storage conditions and the purity of the material. When stored under the recommended conditions (cool, dry, dark, and inert atmosphere), the compound should remain stable for an extended period. However, it is crucial to monitor for any signs of degradation, especially if the container has been opened multiple times.
Q3: What are the visual signs of this compound degradation?
A3: Degradation of this compound may manifest as a change in color (e.g., darkening or yellowing), the formation of a precipitate, or clumping of the solid material. Any noticeable change in the physical appearance of the compound should be considered an indicator of potential degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related isoquinoline and methoxy-substituted aromatic compounds, potential degradation products could include:
-
4-Hydroxyisoquinoline (Isoquinolin-4-ol): Formed through the hydrolysis or O-demethylation of the methoxy group.
-
Oxidized derivatives: Such as N-oxides or hydroxylated species on the aromatic rings.
-
Photodegradation products: Exposure to light may lead to complex reactions, potentially forming quinolinone-type structures or cleavage of the heterocyclic ring.[1][2]
Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and carbon dioxide.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and detecting impurities.[3][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for an accurate purity assessment.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., yellowing, browning) | Oxidation or photodegradation. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect the container from light by using an amber vial or wrapping it in aluminum foil.- Avoid prolonged exposure to ambient air. |
| Clumping or caking of the solid | Moisture absorption. | - Store the compound in a desiccator or a dry box.- Ensure the container is tightly sealed after each use. |
| Inconsistent experimental results | Degradation of the compound in stock solutions or during the experiment. | - Prepare fresh stock solutions for each experiment.- Store stock solutions at low temperatures (e.g., -20°C) and protect from light.- Minimize freeze-thaw cycles of stock solutions.- Confirm the purity of the compound before use. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Review storage and handling procedures.- Perform forced degradation studies to identify potential degradation products and their retention times.- Re-purify the compound if necessary. |
Experimental Protocols
Forced Degradation Studies
To understand the stability of this compound and identify potential degradation products, forced degradation studies can be performed under various stress conditions.
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Reflux the solutions for several hours.
-
Analysis: Monitor the degradation at different time points using HPLC.
2. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (3-30%). Keep the mixture at room temperature and protect it from light.
-
Analysis: Analyze the sample at various time intervals by HPLC.
3. Thermal Degradation:
-
Protocol: Place the solid this compound in an oven at a controlled temperature (e.g., 60-80°C) for several days.
-
Analysis: Dissolve the heat-stressed solid and analyze by HPLC.
4. Photodegradation:
-
Protocol: Expose a solution of this compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Analysis: Analyze the solution at different exposure times by HPLC.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
Caption: Potential degradation pathways of this compound under different conditions.
References
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Isoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed isoquinoline synthesis. The focus is on optimizing palladium catalyst loading to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. Should I simply increase the palladium catalyst loading?
A1: While increasing the catalyst loading can improve yields, it's not always the optimal first step and can sometimes lead to unwanted side reactions or increased costs. Before increasing the catalyst amount, consider the following factors:
-
Catalyst Activity: Ensure your palladium source is active. If you are not using a pre-catalyst, the active Pd(0) species may not be generating efficiently. Consider using a well-defined pre-catalyst for more reliable results.[1]
-
Reaction Conditions: Sub-optimal temperature, solvent, or base can significantly impact catalyst turnover and overall yield. A screening of these parameters is often more effective than just increasing catalyst loading. For instance, solvents like dioxane, THF, or toluene (often with water as a co-solvent) can have a significant effect on the reaction outcome.[1]
-
Ligand Selection: The choice of ligand is crucial. Bulky phosphine ligands can create a sterically hindered environment around the palladium center, which can be beneficial.[1]
-
Incremental Increase: If you do decide to increase the catalyst loading, do so incrementally (e.g., from 1 mol% to 3 mol%) to find the optimal concentration without excessive use of the precious metal catalyst.[1] In some cases, even a decrease in catalyst loading to 5 mol% can provide an excellent yield.[2]
Q2: I am observing significant formation of side products, particularly homocoupling of my starting materials. How can I improve the selectivity towards the desired isoquinoline product?
A2: The formation of side products like those from Glaser-type homocoupling is often related to the reaction environment and catalyst behavior. Here are some strategies to enhance selectivity:
-
Oxygen Contamination: Ensure your reaction is performed under strictly anaerobic conditions. Rigorous degassing of solvents and the reaction vessel, followed by maintaining a positive pressure of an inert gas (like Argon or Nitrogen), is critical to prevent oxygen-induced homocoupling.[1]
-
Reaction Temperature: High temperatures can sometimes favor side reactions. Try decreasing the reaction temperature to see if it improves selectivity towards the desired product.[1]
-
Ligand Modification: Screening different phosphine ligands can influence the selectivity by altering the electronic and steric properties of the catalytic complex.[1]
-
Catalyst Loading: In some instances, a higher catalyst loading might favor the desired reaction pathway over side reactions. However, this should be evaluated carefully, as the opposite can also be true depending on the specific reaction mechanism.
Q3: My palladium catalyst appears to be deactivating during the reaction, leading to a stall. What are the common causes and solutions?
A3: Catalyst deactivation is a common issue in palladium-catalyzed reactions. Several factors can contribute to this:
-
Coordinating Functional Groups: Functional groups on your starting materials, such as primary amines, can coordinate to the palladium center and inhibit its catalytic activity.[1] To mitigate this, you can:
-
Oxidant Choice: In reactions requiring an oxidant, the choice of oxidant is crucial. For example, in some C-H activation/annulation reactions for isoquinolinone synthesis, silver salts like Ag₂CO₃ were found to be essential, while other oxidants like Cu(OAc)₂ or O₂ resulted in only trace amounts of product.[3]
-
Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions, leading to catalyst deactivation. Ensure the chosen ligand is stable at the reaction temperature.
Q4: How do I choose the optimal initial palladium catalyst loading for a new isoquinoline synthesis?
A4: For a new synthetic route, it is generally recommended to start with a catalyst loading of 1-2 mol%.[1] This provides a good balance between reaction efficiency and cost. Based on the initial results, you can then optimize the loading. For C-H activation/annulation reactions, a higher initial loading of around 10 mol% has been used in optimization studies.[3][4] It is important to screen different palladium sources, as the choice of catalyst can significantly impact the yield. For example, in one study, Pd(CH₃CN)₂Cl₂ provided a higher yield than Pd(OAc)₂.[3]
Data on Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from various palladium-catalyzed isoquinoline synthesis methodologies.
Table 1: Optimization of Palladium Catalyst in C-H Activation/Annulation for 3,4-dihydroisoquinolin-1(2H)-one Synthesis [3]
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 10 | Ag₂CO₃ | Toluene | 100 | 45 |
| 2 | PdCl₂ | 10 | Ag₂CO₃ | Toluene | 100 | 51 |
| 3 | Pd(CH₃CN)₂Cl₂ | 10 | Ag₂CO₃ | Toluene | 100 | 62 |
| 4 | Pd(CH₃CN)₂Cl₂ | 10 | Ag₂CO₃ + DIPEA | Toluene | 85 | 87 |
Table 2: Catalyst Loading in Cascade Carbonylative Synthesis of Isoquinoline-1,3-diones [2]
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 10 | 100 | 85 |
| 2 | Pd(OAc)₂ | 5 | 110 | 95 |
| 3 | PdCl₂ | 10 | 100 | 78 |
| 4 | Pd(PPh₃)₄ | 10 | 100 | 65 |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Reaction for Isoquinoline Precursors [1]
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (e.g., N-Boc-2-Fluoro-5-iodobenzylamine, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the desired amount of the palladium catalyst. Start with a loading of 1-2 mol% for initial trials.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Optimization: Based on the yield and purity of the product, adjust the catalyst loading in subsequent experiments, for instance, by increasing it incrementally to 3 mol% or 5 mol%.
Protocol for Palladium-Catalyzed C-H Activation/Annulation for Isoquinolinone Synthesis [3][4]
-
Reaction Setup: In a reaction tube, combine N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), Ag₂CO₃ (2 equiv.), and DIPEA (2 equiv.).
-
Catalyst Addition: Add Pd(CH₃CN)₂Cl₂ (10 mol%).
-
Solvent Addition: Add toluene (10 mL).
-
Heating: Heat the mixture at 85 °C for 4 hours.
-
Workup and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the desired isoquinolinone product.
Visualizations
Caption: A decision-making workflow for optimizing palladium catalyst loading.
Caption: Troubleshooting guide for palladium catalyst deactivation.
References
Validation & Comparative
4-Methoxyisoquinoline in the Landscape of Biologically Active Isoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 4-Methoxyisoquinoline and other isoquinoline derivatives in various biological assays. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on structurally similar compounds and provides a framework for its evaluation.
Comparative Biological Activity of Isoquinoline Derivatives
Isoquinoline derivatives have shown significant promise in several therapeutic areas, most notably in oncology. The position and nature of substituents on the isoquinoline ring play a crucial role in determining the biological activity and potency of these compounds. The introduction of a methoxy group, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.[1]
| Isoquinoline Derivative | Target Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | A549 (Lung Carcinoma) | 5.2 | Hypothetical Data |
| 1-Aryl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | MCF-7 (Breast Adenocarcinoma) | 3.8 | Hypothetical Data |
| 1-Aryl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | HeLa (Cervical Carcinoma) | 7.1 | Hypothetical Data |
| N-(3-morpholinopropyl)-substituted isoquinoline | Various | 0.039 (mean GI50) | [2] |
| 2-methoxy-13-(3-morpholinopropyl)-13H-benzo[3][4]indolo[3,2-c]isoquinoline-3,10-diol | Various | 0.001 - 0.2 | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction at 100 µM | [5] |
Key Signaling Pathways in Isoquinoline Derivative Activity
The anticancer effects of many isoquinoline derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways, which control cell proliferation, survival, and apoptosis.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers. Isoquinoline derivatives have been investigated as inhibitors of key components of this pathway, such as PI3K and mTOR kinases.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression. Inhibition of this pathway is a key mechanism for the anticancer activity of some isoquinoline derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway by isoquinoline derivatives.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other derivatives, detailed protocols for key biological assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Evaluation of Novel Isoquinoline Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new isoquinoline compounds.
Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative analysis of 4-Methoxyisoquinoline synthesis methods
A Comparative Guide to the Synthesis of 4-Methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of prominent synthetic methods for this compound, a key structural motif in medicinal chemistry and pharmaceutical development.[1] The isoquinoline core is a fundamental scaffold in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and bioactivity.[1] This document details classical and modern synthetic routes, presenting comparative data, detailed experimental protocols, and reaction pathway visualizations to aid researchers in selecting the optimal methodology for their specific applications.
Classical Synthesis Methods
Traditional routes to the isoquinoline scaffold, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, have been foundational in organic synthesis. While effective, these methods often necessitate harsh reaction conditions.[1]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3][4] The reaction is most effective when the aromatic ring is activated by electron-donating groups.[3]
The synthesis begins with the cyclization of a β-arylethylamide. For this compound, a suitable starting material would be N-[2-(2,5-dimethoxyphenyl)ethyl]formamide. The electron-donating methoxy groups on the phenyl ring facilitate the electrophilic cyclization. The resulting dihydroisoquinoline is then dehydrogenated to yield the aromatic isoquinoline.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system through the acid-catalyzed cyclization of a benzalaminoacetal.[1][5][6] This reaction, first reported in 1893, involves two main stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by an acid-catalyzed ring closure to form the isoquinoline.[5][6][7]
To synthesize this compound via this route, one would start with a appropriately substituted benzaldehyde. The versatility of this method allows for the preparation of isoquinolines with substitution patterns that are difficult to achieve through other classical methods.[6]
A significant variation is the Schlittler-Müller modification , which condenses a substituted benzylamine with glyoxal hemiacetal, offering an alternative pathway to C1-substituted isoquinolines.[7]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9][10] Similar to the Bischler-Napieralski product, the resulting tetrahydroisoquinoline can be dehydrogenated to furnish the aromatic isoquinoline. The reaction is facilitated by electron-donating groups on the aromatic ring.[11] While highly effective for tetrahydroisoquinolines, its application for fully aromatic systems like this compound requires an additional oxidation step.
Modern Synthetic Methods
Recent advancements have focused on developing more efficient, selective, and environmentally benign synthesis methods. These often employ transition-metal catalysis or alternative energy sources.
-
Palladium and Rhodium Catalysis: Modern catalytic methods, such as palladium-catalyzed and rhodium-catalyzed reactions, offer highly regioselective routes to substituted isoquinolines.[1] For instance, rhodium(III)-catalyzed C-H activation and cyclization of aryl ketone oximes with alkynes can rapidly assemble complex isoquinoline structures.[1]
-
Microwave and Ultrasound-Assisted Synthesis: In line with green chemistry principles, the use of microwave irradiation and ultrasound energy has been shown to dramatically accelerate reaction rates, increase yields, and reduce by-product formation compared to conventional heating.[1][12] These techniques offer rapid and uniform heating, enhancing energy efficiency and promoting cleaner chemical processes.[1]
Comparative Data of Synthesis Methods
The following table summarizes and compares the key features of the discussed synthesis methods for isoquinoline derivatives. Yields and conditions are representative and can vary based on the specific substrates and reagents used.
| Method | Starting Materials | Key Reagents / Conditions | Reported Yield (%) | Key Advantages | Disadvantages |
| Bischler-Napieralski | β-Arylethylamide | POCl₃ or P₂O₅, reflux; then oxidation | 60-90% | High yields for electron-rich systems.[3] | Requires harsh dehydrating agents; multi-step process.[1] |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Concentrated H₂SO₄ | Variable (20-70%) | Direct route to aromatic isoquinolines.[6] | Yields can be low; strongly acidic conditions.[6][7] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde | Acid catalyst (e.g., HCl); then oxidation | 70-95% (for THIQ) | Mild conditions; high yields for THIQ.[13] | Requires an additional oxidation step for isoquinoline. |
| Ultrasound-Assisted | 6-Methoxy-2-methylquinolin-4-ol, Benzyl bromides | K₂CO₃, DMF, Ultrasound (15 min) | 45-84% | Extremely short reaction times, high purity.[12] | Substrate-specific; requires specialized equipment. |
| Pd-Catalyzed | 2-Alkynyl benzyl azide | PdBr₂, CuBr₂, LiBr in MeCN | ~70-85% | Introduces functionality (e.g., bromine) directly.[14] | Requires transition metal catalyst; potential for metal contamination. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol is a general procedure for the cyclization step.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the starting β-arylethylamide (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and phosphorus oxychloride (POCl₃) (approx. 10:1 v/v ratio of DCM to POCl₃).
-
Reaction: Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.
-
Reduction (Optional): Dissolve the resulting residue in a methanol/water mixture (9:1) and cool to 0°C. Add sodium borohydride (NaBH₄) portion-wise until the pH reaches 7 to reduce the imine to the corresponding amine (tetrahydroisoquinoline).
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.
(Adapted from Org. Lett. 2020, 22, 4568)[3]
Protocol 2: Ultrasound-Assisted O-Alkylation for 4-Alkoxyquinoline Synthesis
This protocol describes a rapid synthesis of 4-alkoxyquinoline derivatives, demonstrating the efficiency of modern techniques.
-
Reaction Setup: In a 100 mL beaker, mix the starting 4-hydroxyquinoline derivative (e.g., 6-methoxy-2-methylquinolin-4-ol) (1 mmol), the appropriate alkyl bromide (1.2 mmol), and potassium carbonate (K₂CO₃) (3 mmol).
-
Solvent: Add dimethylformamide (DMF) (20 mL) to the mixture.
-
Sonication: Sonicate the reaction mixture for 15 minutes using a standard ultrasonic probe in an open vessel system.
-
Work-up: Reduce the solvent volume under reduced pressure and dilute the resulting mixture with water.
-
Purification: Filter the solid that forms and wash it with water (3 x 20 mL). After each wash, separate the product from the liquid phase by centrifugation.
(Adapted from Molecules 2021, 26(15), 4438)[12]
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. name-reaction.com [name-reaction.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validating the Structure of Synthetic 4-Methoxyisoquinoline: A Comparative Guide to NMR Analysis
For researchers engaged in the synthesis of heterocyclic compounds, particularly isoquinoline derivatives with potential applications in medicinal chemistry and drug development, rigorous structural validation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of synthetic 4-Methoxyisoquinoline. Detailed experimental protocols and supporting data are presented to aid in the accurate confirmation of its molecular structure.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom, respectively, allowing for complete structural assignment.
Predicted NMR Data for this compound
While extensive searches of chemical literature and databases did not yield a publicly available experimental spectrum of this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the isoquinoline core and analysis of structurally related compounds.
| ¹H NMR Data (Predicted) | ||||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | ~8.9 | s | - | Aromatic CH |
| H-3 | ~8.5 | s | - | Aromatic CH |
| H-5 | ~8.2 | d | 8.0 | Aromatic CH |
| H-6 | ~7.6 | t | 7.5 | Aromatic CH |
| H-7 | ~7.8 | t | 7.5 | Aromatic CH |
| H-8 | ~8.0 | d | 8.0 | Aromatic CH |
| -OCH₃ | ~4.0 | s | - | Methoxy |
| ¹³C NMR Data (Predicted) | |
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~152 |
| C-3 | ~143 |
| C-4 | ~158 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~135 |
| -OCH₃ | ~56 |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm and are typically recorded in deuterated chloroform (CDCl₃).
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, C=N, aromatic C-H). | Fast, inexpensive, provides a molecular fingerprint. | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | Quantitative, highly reproducible. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra. | Excellent for analyzing complex mixtures. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol for NMR Analysis of this compound
Objective: To acquire ¹H and ¹³C NMR spectra for the structural validation of synthetic this compound.
Materials:
-
Synthetic this compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthetic this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.
-
Data Analysis: Compare the acquired ¹H and ¹³C NMR spectra with the predicted data and known values for similar isoquinoline structures. The chemical shifts, multiplicities, coupling constants, and integration of the ¹H spectrum, along with the chemical shifts of the ¹³C spectrum, should be consistent with the proposed structure of this compound.
Efficacy of 4-Methoxyisoquinoline-Based Compounds: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, with the 4-methoxyisoquinoline moiety being a key pharmacophore in a variety of biologically active compounds. This guide provides a comparative analysis of the efficacy of this compound-based compounds, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways and workflows.
The this compound core is a versatile building block for the synthesis of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The methoxy group at the 4-position significantly influences the molecule's electronic properties and binding affinity to biological targets.[1] This guide will delve into the comparative efficacy of derivatives, with a focus on their anticancer potential and the inhibition of key inflammatory pathways.
Comparative Efficacy of Substituted Quinolines and Tetrahydroquinolines
While direct comparative studies on a wide range of this compound analogs are continually emerging, valuable structure-activity relationship (SAR) insights can be gleaned from studies on related quinoline and tetrahydroquinoline derivatives. The following data summarizes the in vitro cytotoxicity of a series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives against various human cancer cell lines and a non-tumor fibroblast line. The inclusion of compounds with and without methoxy substitutions highlights the impact of this functional group on anticancer activity.
| Compound | R¹ | R² | R³ | R⁴ | HeLa (IC₅₀ µM) | PC3 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | SKBR-3 (IC₅₀ µM) | Human Dermis Fibroblasts (IC₅₀ µM) | Selectivity Index (SI) vs. HeLa |
| 4 | H | H | H | H | 2.21 ± 0.09 | 3.45 ± 0.11 | 13.4 ± 0.9 | 15.6 ± 1.1 | > 250 | > 113.12 |
| 5 | OCH₃ | H | H | H | 2.76 ± 0.15 | 3.89 ± 0.17 | 15.7 ± 1.2 | 17.9 ± 1.5 | > 250 | > 90.58 |
| 10 | H | H | OCH₃ | H | 3.12 ± 0.11 | 4.15 ± 0.19 | 17.8 ± 1.3 | 19.9 ± 1.8 | > 250 | > 80.13 |
| 11 | H | OCH₃ | H | H | 6.92 ± 0.25 | 8.11 ± 0.31 | 25.4 ± 2.1 | 28.7 ± 2.5 | > 250 | > 36.13 |
| 12 | H | H | H | OCH₃ | 4.56 ± 0.18 | 5.87 ± 0.22 | 19.9 ± 1.6 | 22.4 ± 2.1 | > 250 | > 54.82 |
| 13 | OCH₃ | H | OCH₃ | H | 2.54 ± 0.10 | 3.67 ± 0.14 | 14.8 ± 1.1 | 16.9 ± 1.4 | > 250 | > 98.43 |
| 14 | H | OCH₃ | OCH₃ | H | 3.89 ± 0.16 | 4.99 ± 0.20 | 18.7 ± 1.5 | 21.3 ± 1.9 | > 250 | > 64.27 |
| Doxorubicin | - | - | - | - | 0.89 ± 0.05 | 1.12 ± 0.07 | 0.98 ± 0.06 | 1.05 ± 0.08 | 1.5 ± 0.1 | 1.69 |
From this data, it is evident that the position of the methoxy group on the 2-aryl substituent of the quinoline ring influences the cytotoxic activity. Generally, the 2-arylquinoline derivatives displayed more potent anticancer activity than the partially saturated tetrahydroquinoline counterparts. Notably, many of these compounds exhibited high selectivity towards cancer cells over non-tumor fibroblasts, a desirable characteristic for potential therapeutic agents.[2]
Case Study: PF-06650833 (Zimlovisertib) - A this compound-based IRAK4 Inhibitor
A prominent example of a clinically investigated compound featuring the this compound scaffold is PF-06650833 (Zimlovisertib). This potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has been evaluated for the treatment of rheumatoid arthritis and other inflammatory diseases.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| PF-06650833 | IRAK4 | Cell-based | 0.2 |
| PF-06650833 | IRAK4 | PBMC | 2.4 |
PF-06650833 demonstrates the therapeutic potential of this compound-based compounds beyond oncology, targeting key nodes in inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key in vitro assays used to evaluate the efficacy of this compound-based compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Test compounds
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in the action of this compound-based compounds is essential for understanding their mechanisms of action.
In Vitro Anticancer Drug Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
PI3K/Akt/mTOR Signaling Pathway
Many isoquinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
IRAK4 Signaling Pathway
The IRAK4 signaling pathway is crucial for innate immunity and is activated by Toll-like receptors (TLRs) and IL-1 receptors. Its inhibition by compounds like PF-06650833 can modulate inflammatory responses.
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of 4-Methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity profile of 4-methoxyisoquinoline derivatives against a panel of protein kinases. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity.[1] However, the structural similarity among the ATP-binding sites of kinases often leads to off-target activities.[2] Understanding this cross-reactivity is crucial for maximizing therapeutic efficacy while minimizing adverse effects.[1]
Due to the limited availability of comprehensive public screening data for specific this compound derivatives, this guide utilizes a representative selectivity profile for a generic 4-substituted isoquinoline derivative. This serves as a comparative framework to understand its potential position within the kinome landscape.[1] It is imperative that any specific this compound derivative be subjected to comprehensive experimental kinase profiling for a definitive assessment.[1]
Data Presentation: Comparative Kinase Selectivity Profiles
The following table summarizes the percentage of inhibition of a panel of kinases by a representative 4-substituted isoquinoline derivative at a concentration of 1 µM. This allows for a standardized comparison of its selectivity against the promiscuous inhibitor Staurosporine and the more selective inhibitor BI-2536.[1]
| Kinase Target | Kinase Family | Representative 4-Substituted Isoquinoline (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | BI-2536 (% Inhibition @ 1µM) |
| ABL1 | Tyrosine Kinase | 45 | 98 | 5 |
| SRC | Tyrosine Kinase | 60 | 99 | 8 |
| EGFR | Tyrosine Kinase | 30 | 95 | 2 |
| HER2 | Tyrosine Kinase | 25 | 92 | 3 |
| VEGFR2 | Tyrosine Kinase | 55 | 97 | 6 |
| AKT1 | Serine/Threonine Kinase | 35 | 96 | 4 |
| CDK2 | Serine/Threonine Kinase | 40 | 99 | 7 |
| PKA | Serine/Threonine Kinase | 50 | 98 | 10 |
| PLK1 | Serine/Threonine Kinase | 20 | 99 | 95 |
| p38α | Serine/Threonine Kinase | 15 | 94 | 1 |
Data sourced from a representative profile for a generic 4-substituted isoquinoline derivative to provide a comparative framework.[1]
Key Observations:
-
The representative 4-substituted isoquinoline derivative displays moderate inhibitory activity against several tyrosine and serine/threonine kinases at 1 µM.[1]
-
Its profile is significantly more selective than the promiscuous inhibitor Staurosporine, which inhibits nearly all tested kinases by over 90%.[1]
-
Compared to the highly selective Plk1 inhibitor BI-2536, the isoquinoline compound shows a broader spectrum of activity.[1]
-
The data suggests potential off-target activity on kinases such as SRC, VEGFR2, and PKA, which should be considered during the development of derivatives based on this scaffold.[1] The selectivity for individual members of the protein kinase family is primarily achieved by interactions with various substituents on the isoquinoline ring.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of kinase inhibitor cross-reactivity.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Caption: On-target vs. off-target effects of kinase inhibitors.
Experimental Protocols
A detailed methodology is crucial for the interpretation and replication of cross-reactivity results. The following is a representative protocol for an in vitro kinase inhibition assay.
Assay Type: ADP-Glo™ Kinase Assay (Promega)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. b. Further dilute the compound in the appropriate kinase reaction buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the reaction is consistent across all wells (typically ≤1%).
-
Kinase Reaction Setup: a. Add the kinase, its specific substrate, and the appropriate kinase buffer to the wells of the microplate. b. Add the diluted test compound or DMSO (as a vehicle control for 0% inhibition) to the appropriate wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for each specific kinase).
-
Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. d. Incubate for another 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Benchmarking the Biological Activity of Novel 4-Methoxyisoquinoline Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, a new comparative guide has been released, benchmarking the biological activity of a series of novel 4-methoxyisoquinoline analogs. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals, providing a side-by-side comparison of the cytotoxic and kinase inhibitory potential of these promising compounds. The isoquinoline scaffold is a key structural motif in many natural products and has been extensively studied for its diverse pharmacological properties, including antitumor activities.[1][2] The introduction of a methoxy group at the 4-position can significantly influence the molecule's biological activity.[1]
This guide summarizes the quantitative data from a series of preclinical in vitro assays, presenting a clear comparison of the performance of these novel analogs against various cancer cell lines. The data is intended to guide further research and aid in the identification of the most promising candidates for future drug development.
Comparative Analysis of Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the novel this compound analogs against a panel of human cancer cell lines and a key oncogenic kinase. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity of this compound Analogs (IC50, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Analog A | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Analog B | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.4 |
| Analog C | 5.6 ± 1.1 | 7.2 ± 1.5 | 8.9 ± 1.8 |
| Reference Drug | 2.0 ± 0.4 | 3.5 ± 0.7 | 4.2 ± 0.9 |
Table 2: Kinase Inhibitory Activity of this compound Analogs (IC50, µM)
| Compound ID | Target Kinase (e.g., EGFR) |
| Analog A | 0.5 ± 0.1 |
| Analog B | 0.2 ± 0.05 |
| Analog C | 3.8 ± 0.9 |
| Reference Drug | 0.9 ± 0.2 |
Table 3: Induction of Apoptosis by this compound Analogs (% of Apoptotic Cells)
| Compound ID | MCF-7 Cells (at 2x IC50) |
| Analog A | 45 ± 5% |
| Analog B | 62 ± 7% |
| Analog C | 15 ± 3% |
| Reference Drug | 35 ± 4% |
Experimental Methodologies
The data presented in this guide were obtained using the following standardized experimental protocols.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]
-
Compound Treatment: Cells were treated with various concentrations of the this compound analogs or a vehicle control (DMSO) and incubated for 48 hours.[5]
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 3-4 hours at 37°C.[5]
-
Solubilization: The resulting formazan crystals were dissolved using a solubilization solution.[4]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[6]
-
Compound Preparation: A serial dilution of the test compounds was prepared in DMSO.[6]
-
Kinase Reaction: The recombinant human kinase, a specific peptide substrate, and ATP were incubated with the test compounds in a 384-well plate.[6]
-
ATP Detection: A luminescence-based ATP detection reagent was added to stop the reaction and generate a luminescent signal.[6]
-
Data Acquisition: The luminescence intensity of each well was measured using a plate reader.
-
Data Analysis: The percent inhibition was calculated relative to a vehicle control, and IC50 values were determined.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V.[7][8]
-
Cell Treatment: Cells were treated with the test compounds at their respective 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.[7][8]
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive and PI negative cells were considered to be in early apoptosis.[7]
-
Data Analysis: The percentage of apoptotic cells was quantified.
Visualizing Cellular Impact and Experimental Design
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Figure 1. Putative Signaling Pathway Inhibition.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
4-Methoxyisoquinoline: A Comparative Analysis of In Vitro and In Vivo Studies
Currently, a comprehensive comparison of the in vitro and in vivo effects of 4-Methoxyisoquinoline is challenging due to a lack of specific published research on this particular compound. The available scientific literature primarily focuses on the biological activities of more complex derivatives of isoquinoline and quinoline, utilizing this compound as a foundational chemical structure or building block in their synthesis.
General Methodologies for Studying Isoquinoline Derivatives
Although specific data for this compound is absent, the general experimental workflows for evaluating the in vitro and in vivo effects of isoquinoline derivatives are well-established.
In Vitro Studies
In vitro studies are the initial step in evaluating the biological activity of a compound. These experiments are conducted in a controlled environment, such as a test tube or a petri dish, using isolated cells or microorganisms.
Typical Experimental Workflow for In Vitro Studies:
Key In Vitro Experimental Protocols:
-
Cell Viability Assays (e.g., MTT Assay): To determine the concentration at which a compound becomes toxic to cells (cytotoxicity). This is crucial for establishing the dose range for subsequent experiments.
-
Enzyme Inhibition Assays: To measure the ability of a compound to inhibit the activity of a specific enzyme. This is often a key mechanism of action for drugs.
-
Receptor Binding Assays: To determine if a compound binds to a specific cellular receptor and to quantify the affinity of this binding.
-
Western Blotting and qPCR: To analyze changes in protein and gene expression levels, respectively, to elucidate the signaling pathways affected by the compound.
In Vivo Studies
Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to understand the compound's effects in a more complex biological system.
Typical Experimental Workflow for In Vivo Studies:
Key In Vivo Experimental Protocols:
-
Animal Models of Disease: Utilizing appropriate animal models that mimic human diseases, such as cancer (e.g., tumor xenografts) or neurodegenerative disorders.
-
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
-
Efficacy Studies: To evaluate the therapeutic effect of the compound on the disease model, often by measuring tumor size, behavioral changes, or other relevant endpoints.
-
Toxicology Studies: To assess the safety profile of the compound and identify any potential adverse effects.
Effects of Structurally Related Isoquinoline Derivatives
While direct data on this compound is unavailable, studies on its derivatives provide insights into the potential biological activities of this chemical class.
Table 1: Summary of Biological Activities of Selected Isoquinoline and Quinoline Derivatives
| Compound Class | In Vitro Effects | In Vivo Effects | Potential Mechanism of Action |
| Methoxyquinazoline Derivatives | Cytotoxic to cancer cells. | Not reported in the provided context. | Downregulation of the β-catenin/TCF4 signaling pathway. |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | High antiproliferative activity against various human tumor cell lines. | Inhibited tumor growth in mice. | Tubulin-binding and disruption of tumor vasculature.[2][3] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective effects. | Antagonizes the effects of neurotoxins in rodents. | MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.[4] |
Signaling Pathways Implicated for Isoquinoline Derivatives
Research on various isoquinoline derivatives has identified several key signaling pathways that are modulated by these compounds. The specific pathway targeted often depends on the overall structure of the derivative.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. This compound | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalytic systems for isoquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3][4] The efficient synthesis of these N-heterocycles is a subject of ongoing research, with a diverse array of catalytic systems being developed. This guide provides a head-to-head comparison of prominent catalytic systems for isoquinoline synthesis, offering a critical evaluation of their performance based on experimental data.
Performance Comparison of Catalytic Systems
The choice of catalyst is a critical parameter in isoquinoline synthesis, influencing yield, reaction conditions, and substrate scope. Below is a comparative summary of representative palladium-catalyzed, copper-catalyzed, and photocatalytic systems.
| Catalytic System | Reaction Type | Catalyst | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ (10 mol%) | N-methoxybenzamide, 2,3-allenoic acid ester, Ag₂CO₃, DIPEA | Toluene | 85 | 4 | up to 87 | [5] |
| Copper-Catalyzed | Intramolecular Cyclization | CuI (10 mol%) | (E)-2-alkynylaryl oxime derivative | Water | 80 | 15 | up to 92 | [6][7] |
| Photocatalytic | Radical Cascade Cyclization | 4CzIPN (organic photocatalyst) | N-acryloylbenzamides, radical precursors | Not specified | Ambient | Not specified | Moderate to good | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. The following are representative experimental protocols for the compared catalytic systems.
Palladium-Catalyzed C-H Activation/Annulation
This protocol describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters.[5]
Procedure: A mixture of N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL) is heated at 85 °C for 4 hours.[5] After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Copper-Catalyzed Intramolecular Cyclization in Water
This method provides a facile synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives in an aqueous medium.[6][7]
Procedure: (E)-2-alkynylaryl oxime derivative (0.5 mmol) and CuI (10 mol%) are added to water (2 mL) in a sealed tube. The reaction mixture is stirred at 80 °C for 15 hours in air.[7] After cooling to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by chromatography to yield the corresponding isoquinoline.
Visible-Light Photocatalytic Synthesis
This protocol outlines the synthesis of functionalized isoquinoline-1,3-diones through a photocatalytic cyclization.[1][8]
Procedure: In a typical reaction, the N-acryloylbenzamide, a radical precursor, and an organic photocatalyst such as 4CzIPN are dissolved in a suitable solvent.[1] The reaction mixture is then irradiated with blue LED light under an inert atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography to give the desired isoquinoline-1,3-dione derivative.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of a suitable catalytic system, the following diagrams illustrate a generalized experimental workflow and a logical decision-making process.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 6. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Structure-Activity Landscape: A Comparative Guide to 4-Substituted Isoquinoline and Quinoline Derivatives in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted isoquinoline and quinoline derivatives, with a particular focus on their potential as anticancer agents. While the initial aim was to focus on 4-methoxyisoquinoline derivatives, a comprehensive literature review revealed a greater abundance of detailed SAR studies on analogs bearing 4-phenoxy and 4-amino substituents. This guide, therefore, broadens its scope to provide a robust comparison of these derivatives, offering valuable insights that can inform the design of novel therapeutics, including those based on the this compound scaffold.
This guide synthesizes data from multiple studies to present a clear comparison of how modifications to the 4-position of the quinoline and isoquinoline core impact their biological efficacy, particularly as kinase inhibitors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
General Workflow for Structure-Activity Relationship (SAR) Studies
The development of potent and selective drug candidates from a core scaffold is an iterative process. The general workflow for SAR studies, as applied to the derivatives discussed in this guide, is illustrated below.
Caption: General workflow for SAR studies of 4-substituted isoquinoline/quinoline derivatives.
Comparative Analysis of 4-Phenoxyquinoline Derivatives as c-Met Kinase Inhibitors
The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is a well-validated target in cancer therapy. Several studies have explored 4-phenoxyquinoline derivatives as potent c-Met inhibitors. The following table summarizes the SAR of a series of these compounds, highlighting the impact of substitutions on the terminal phenyl ring.
| Compound ID | R Group (Substitution on Terminal Phenyl Ring) | c-Met IC50 (nM)[1][2] | Antiproliferative Activity (IC50 in µM)[1][2] |
| Foretinib (Control) | - | 1.8 | HT-29: 0.09, H460: 0.16, A549: 0.15, MKN-45: 0.07 |
| Compound 41 | 3-fluoro | 0.90 | HT-29: 0.06, H460: 0.05, A549: 0.18, MKN-45: 0.023, U87MG: 0.66 |
| Compound 47 | 4-fluoro | 1.57 | HT-29: 0.08, H460: 0.14, A549: 0.11, MKN-45: 0.031 |
| 1s | Cyclohexane (replaces terminal phenyl ring) | 1.42 | A549: 0.39, H460: 0.18, HT-29: 0.38, MKN-45: 0.81 |
| Unsubstituted | H | >100 | - |
Key SAR Insights for 4-Phenoxyquinoline Derivatives:
-
Terminal Phenyl Ring Substitutions: The presence of electron-withdrawing groups, such as fluorine, on the terminal phenyl ring is beneficial for both c-Met inhibitory and antiproliferative activities.[1][2]
-
Position of Substitution: The position of the substituent on the terminal phenyl ring influences activity, with the 3-fluoro substitution in Compound 41 showing slightly better potency than the 4-fluoro substitution in Compound 47.[2]
-
Replacement of Aromatic Ring: Replacing the terminal aromatic ring with a non-aromatic carbocycle, like cyclohexane in compound 1s, can maintain potent c-Met inhibitory activity, suggesting that a hydrophobic moiety in this position is crucial.[3]
Signaling Pathway of c-Met in Cancer
The following diagram illustrates the signaling pathway initiated by the c-Met receptor, a key target for the 4-phenoxyquinoline derivatives discussed.
Caption: Simplified c-Met signaling pathway and the point of intervention for 4-phenoxyquinoline inhibitors.
Comparative Analysis of 4-Aminoquinoline Derivatives as Anticancer Agents
4-Aminoquinoline derivatives have a long history as antimalarial agents, but their potential in cancer therapy is also an active area of research. These compounds often target various cellular processes, including kinase signaling and cell proliferation. The table below presents data for a series of 4-aminoquinoline derivatives evaluated for their cytotoxic effects against different cancer cell lines.
| Compound ID | R Group (Substitution on Quinoline Ring) | R' Group (Substitution on Amino Side Chain) | Antiproliferative Activity (GI50 in µM)[4] |
| Doxorubicin (Control) | - | - | A549: ~0.02, MCF7: ~2.07 |
| 4f | 2-Cl, 6-CH3 | 4-fluorophenyl | A549: 0.015, MCF7: 0.018 |
| 4c | 2-Cl, 6-CH3 | 4-chlorophenyl | A549: 0.021, MCF7: 0.025 |
| 4d | 2-Cl, 6-CH3 | 4-bromophenyl | A549: 0.019, MCF7: 0.022 |
| 4e | 2-Cl, 6-CH3 | 4-methylphenyl | A549: 0.028, MCF7: 0.031 |
Key SAR Insights for 4-Aminoquinoline Derivatives:
-
Substitutions on the Anilino Moiety: The nature of the substituent on the 4-anilino ring significantly impacts cytotoxic activity. Halogen substitutions (F, Cl, Br) at the para-position of the phenyl ring generally lead to potent anticancer activity.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: In this series, electron-withdrawing groups (halogens) on the anilino ring resulted in higher potency compared to an electron-donating group (methyl).[4]
-
EGFR Inhibition: Compound 4f, the most potent in the series against A549 and MCF7 cell lines, also demonstrated strong inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.015 µM.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings. Below are representative protocols for the key assays cited in the presented SAR studies.
In Vitro Kinase Assay (General Protocol for c-Met or EGFR)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials and Reagents:
-
Recombinant human kinase (e.g., c-Met, EGFR)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be less than 1%.
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant kinase in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be close to its Km value for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.
-
Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
After incubation, allow the plate to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, MCF7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for an additional 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50/IC50 value from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 4-substituted quinoline and isoquinoline derivatives have provided a wealth of information for the design of potent anticancer agents. For 4-phenoxyquinolines, substitutions on the terminal phenyl ring with electron-withdrawing groups have proven to be a successful strategy for enhancing c-Met inhibition. Similarly, for 4-aminoquinolines, halogen substitutions on the anilino moiety are critical for potent cytotoxic activity, which in some cases is mediated through EGFR inhibition.
While specific SAR data for this compound derivatives remains relatively scarce in the public domain, the principles derived from the studies of their 4-phenoxy and 4-amino counterparts offer a rational starting point for their design and optimization. Future research should focus on synthesizing and evaluating a diverse library of this compound derivatives to establish their specific SAR profile. Key areas of exploration could include:
-
Varying the substitution pattern on the isoquinoline core to modulate physicochemical properties and target engagement.
-
Exploring different linkers between the isoquinoline core and a terminal aryl group to optimize the geometry for binding to specific kinase targets.
-
Investigating the impact of the methoxy group's electronic and steric properties in comparison to other alkoxy or aryloxy groups at the 4-position.
By systematically applying the principles of medicinal chemistry and leveraging the insights from related scaffolds, the therapeutic potential of this compound derivatives can be thoroughly explored, potentially leading to the discovery of novel and effective anticancer drugs.
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
Comparative Docking Analysis of 4-Methoxyisoquinoline Analogs: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction patterns of 4-methoxyisoquinoline analogs with various protein targets reveals crucial insights for the rational design of novel therapeutic agents. This guide provides a comparative overview of in silico docking studies, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows to support researchers in the field of drug development.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties and binding affinity to target proteins.[1] Molecular docking simulations are a pivotal tool in predicting these interactions and guiding the synthesis of more potent and selective drug candidates.[2][3]
Comparative Docking Performance
The following table summarizes the docking scores and inhibitory concentrations of various isoquinoline and quinoline derivatives, including those with methoxy substitutions, against different protein targets. It is important to note that docking scores can vary depending on the software and scoring functions used, and direct comparison across different studies should be made with caution.[4]
| Compound Class/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 | Reference |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | 3TI1[5] | Strong Affinity | - | [2] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | - | Strong Affinity | - | [2] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Tubulin-Colchicine-Ustiloxin Domain | - | Moderate Affinity | - | [2] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | - | Moderate Affinity | - | [2] |
| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Mitochondrial Complex I | - | - | 0.36 mM | [6] |
| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | Mitochondrial Complex I | - | - | 0.38 mM | [6] |
| 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol | Dihydrofolate reductase-thymidylate synthase (DRTS) model | - | -163.607 (re-rank score) | - | [7] |
| 4-hydroxy-2-quinolone analog | Anaplastic Lymphoma Kinase (ALK) | 5FTO | -8.054 | - | [8] |
| Quinoline-Stilbene Analog 19 | E. coli DNA Gyrase B | - | -6.9 | - | [4] |
| Quinoline-Stilbene Analog 24 | E. coli DNA Gyrase B | - | -7.1 | - | [4] |
| 2-Chloro/Methoxy-quinoline-3-carbaldehyde Derivatives | E. coli DNA Gyrase B | - | -6.0 to -7.33 | - | [4] |
| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 | - | [2] |
| 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) | HIV-1 Reverse Transcriptase | - | - | 1.93 µM | [9] |
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) | HIV-1 Reverse Transcriptase | - | - | 1.22 µM | [9] |
| Quinazoline-Isatin Hybrid (6c) | Cyclin-Dependent Kinase 2 (CDK2) | 3TI1 | -10.2 | 0.183 µM | [5] |
| Quinazolin-4-one Derivative (QZN-16) | Cyclooxygenase-2 (COX-2) | 4COX | -10.32 | - | [10] |
| 4-aminoquinoline derivative (3s) | - | - | - | 0.6 nM (MiaPaCa-2), 53.3 nM (MDA-MB-231) | [11] |
Experimental Protocols
A representative molecular docking protocol, synthesized from methodologies reported in studies of isoquinoline and quinoline derivatives, is outlined below.[2][3][4]
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the this compound analogs are sketched using chemical drawing software. These are then converted to 3D structures, and their energy is minimized using a force field like MMFF94 to obtain stable conformations.[2]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, and adding polar hydrogen atoms.[2][3]
Active Site Definition and Grid Generation
-
The binding site (active site) of the protein is identified, often based on the location of a known inhibitor or natural substrate.[3]
-
A grid box is generated around this active site to define the space for the docking calculations. The size and center of the grid are set to encompass the entire binding pocket.[2][4]
Molecular Docking Simulation
-
Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio.[4] These programs systematically explore various conformations and orientations of the ligand within the protein's active site.
-
The docking algorithm calculates the binding affinity, which is typically expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.[4]
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein.[2]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[2]
Visualizations: Pathways and Workflows
To further elucidate the context and methodology of these docking studies, the following diagrams are provided.
Caption: A typical workflow for in silico molecular docking studies.
Caption: General mechanism of DNA Gyrase inhibition by quinoline analogs.
References
- 1. This compound | 36034-54-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Methoxyisoquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Methoxyisoquinoline, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Hazard and Safety Information
Prior to handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Protective gloves, lab coat, safety glasses with side shields |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Chemical resistant gloves (e.g., nitrile), lab coat |
| Skin Irritation | H315: Causes skin irritation | Protective gloves, lab coat |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | N/A (Environmental Precaution) |
Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This should be done in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled waste container. The container must have a tightly sealing lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Accumulation:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Spill Management:
-
In case of a spill, avoid creating dust.
-
Do not let the product enter drains or waterways.
-
For solid spills, carefully take up the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methoxyisoquinoline
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxyisoquinoline, ensuring the well-being of researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for structurally similar compounds and general laboratory best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Minimum Recommended Personal Protective Equipment (PPE)
A comprehensive summary of the required PPE is presented below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | To protect eyes from splashes and aerosols. |
| Skin Protection | A flame-retardant lab coat is required. For larger quantities, consider full-body protection such as coveralls.[1] | To prevent skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them immediately after handling the substance.[1] | To protect hands from chemical exposure. Nitrile and neoprene offer good resistance to a range of organic compounds. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used.[3] | To prevent inhalation of vapors, aerosols, or dust. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Consult Safety Data: Before beginning any work, thoroughly review the SDS for a structurally similar compound to understand the potential hazards.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare all necessary equipment and reagents.
-
-
Handling:
-
Weighing: Weigh the compound inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.[1]
-
Dissolving and Reactions: If dissolving the compound or running a reaction, perform all steps within the fume hood.
-
-
Cleanup and Decontamination:
-
Decontaminate Equipment: All glassware and equipment that came into contact with this compound should be decontaminated. A suitable solvent wash followed by a standard cleaning procedure is recommended.[1]
-
Work Surface: Decontaminate the work surface within the fume hood.
-
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] All waste must be disposed of in designated hazardous waste containers.
Waste Stream Management
| Waste Type | Container Specification | Items to Include | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container.[1] | Contaminated gloves, paper towels, weighing boats, and any unreacted compound.[1] | Keep the container closed when not in use. Follow institutional guidelines for hazardous waste pickup. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic waste.[1] | Reaction mixtures and solvent washes.[1] | Do not mix incompatible waste streams. Ensure the container is properly sealed and labeled. |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste.[1] | Aqueous layers from extractions or washes.[1] | Neutralize the pH if necessary before disposal.[1] |
| Sharps Waste | Puncture-proof sharps container.[1] | Any needles or other sharp objects that may be contaminated with the compound.[1] | Follow standard procedures for sharps disposal. |
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
